Heptaphylline
Description
Structure
3D Structure
Properties
CAS No. |
17750-35-5 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 |
InChI Key |
ICYHRFZZQCYWNF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
melting_point |
171-172°C |
physical_description |
Solid |
Synonyms |
heptaphylline |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Molecular Structure and Biological Activity of Heptaphylline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly isolated from plant species of the Clausena genus, such as Clausena heptaphylla.[1][2] As a member of the carbazole class of compounds, it features a tricyclic aromatic structure. This molecule has garnered significant interest in pharmacological research due to its diverse and potent biological activities.[2] Notably, studies have highlighted its anticancer properties, demonstrating an ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death.[1][2] Research has shown efficacy in models of pancreatic, colon, and bladder cancer.[1][2] This guide provides a comprehensive overview of this compound's molecular structure, quantitative bioactivity, and the experimental protocols used to elucidate its function, serving as a technical resource for professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a carbazole core functionalized with a hydroxyl group, an aldehyde group, and a prenyl side chain. These features are crucial for its biological interactions and physicochemical characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | [3] |
| Chemical Formula | C₁₈H₁₇NO₂ | [3][4] |
| Molecular Weight | 279.34 g/mol | [4] |
| CAS Number | 17750-35-5 | [2][3][4] |
| Physical Description | Solid | [3] |
| Melting Point | 171 - 172 °C | [3] |
| SMILES | CC(C)=CCC1=C2NC3=CC=CC=C3C2=CC(C=O)=C1O | |
| InChIKey | ICYHRFZZQCYWNF-UHFFFAOYSA-N | [2][3] |
Biological Activity and Mechanism of Action
This compound exhibits significant bioactivity, primarily investigated for its anticancer effects. Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of key signaling pathways that regulate cancer cell survival and metastasis.
Anticancer Activity
This compound has demonstrated potent anti-proliferative effects against a range of human cancer cell lines, including pancreatic, colon, and bladder cancers.[1][5] A key aspect of its anticancer activity is its ability to induce apoptosis, or programmed cell death.[1][2] In pancreatic cancer cells, this compound treatment leads to the inhibition of cell proliferation, migration, and invasion.[1][6][7]
The primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] this compound treatment results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][7] Cytochrome c release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, which execute the apoptotic program by cleaving key cellular substrates like PARP (poly (ADP-ribose) polymerase).[1][5]
Furthermore, in human colon adenocarcinoma cells, this compound has been shown to inhibit the Akt/NF-κB (p65) signaling pathway, which is critical for cell survival and proliferation.[5][8] By suppressing the activation of Akt and its downstream target NF-κB, this compound downregulates the expression of anti-apoptotic proteins such as XIAP and survivin, further sensitizing cancer cells to apoptosis.[5][8]
Quantitative Bioactivity Data
The cytotoxic and anti-proliferative efficacy of this compound and its derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process. Lower IC₅₀ values indicate higher potency.
| Cell Line / Organism | Cell Type | Activity | IC₅₀ Value (µM) | Source(s) |
| PANC-1 | Human Pancreatic Carcinoma | Anti-proliferative | 12 | [1][2][7] |
| Other Pancreatic | Human Pancreatic Carcinoma | Anti-proliferative | 12 - 16 | [1] |
| H6c7 | Normal Human Pancreatic Duct | Cytotoxicity | ~80 | [1][7] |
| HT-29 | Human Colon Adenocarcinoma | Cytotoxicity | 46.72 (at 48h) | [8] |
| RT4 | Human Bladder Cancer | Anti-proliferative | 25 | [9] |
| Hs172.T | Normal Human Bladder | Cytotoxicity | 95 | [9] |
| NCI-H187 (Derivative Ih) | Human Small Cell Lung Cancer | Cytotoxicity | 0.02 | [10] |
| KB (Derivative Ih) | Human Oral Carcinoma | Cytotoxicity | 0.17 | [10] |
| Vero (Derivative Ih) | Normal Monkey Kidney | Cytotoxicity | 66.01 | [10] |
Synthesis and Experimental Protocols
This compound can be obtained through extraction from natural sources or via chemical synthesis.[1] The first total synthesis was reported in 1972, and modern synthetic routes often employ methods like Suzuki–Miyaura coupling and benzyne-mediated cyclization to construct the carbazole core.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's biological effects. Below are protocols for key experiments cited in the literature.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
-
Objective: To determine the IC₅₀ value of this compound by quantifying its effect on cancer cell viability.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0-160 µM) and a vehicle control.[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.[11]
-
Absorbance Measurement: Measure the optical density of the solution using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.
-
Protocol 2: DAPI Staining for Apoptosis Detection
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[13][14]
-
Objective: To qualitatively assess the induction of apoptosis in cells treated with this compound.
-
Methodology:
-
Cell Culture: Grow cells on coverslips in a culture dish and treat with desired concentrations of this compound for 24 hours.[1]
-
Fixation: Wash the cells twice with cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[13]
-
Staining: Add DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.[13][15]
-
Final Wash: Wash the cells twice with PBS to remove excess DAPI.[13]
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium.[13] Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will display condensed, fragmented, and brightly stained nuclei compared to the uniformly stained, round nuclei of normal cells.[13][14]
-
Conclusion
This compound is a promising natural product with a well-defined molecular structure and significant, multifaceted biological activities. Its ability to selectively induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the Bcl-2 family and Akt/NF-κB, underscores its potential as a lead compound for the development of novel anticancer therapeutics.[1][5] The quantitative data reveal a favorable therapeutic window, with significantly higher cytotoxicity towards cancer cells compared to normal cells.[1] The established protocols for its synthesis and biological evaluation provide a solid foundation for further preclinical and clinical investigation. Future research, including the synthesis of novel derivatives and in-depth mechanistic studies, will be crucial to fully realize the therapeutic potential of this compound.[1][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 3. This compound | C18H17NO2 | CID 5318015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 17750-35-5 - iChemical [ichemical.com]
- 5. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic activity of the this compound and 7-methoxythis compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. betalifesci.com [betalifesci.com]
- 15. genscript.com [genscript.com]
Heptaphylline: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaphylline, a carbazole (B46965) alkaloid, has garnered significant scientific interest due to its potential therapeutic properties, including anticancer activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, methodologies for its extraction and quantification, and a summary of its known mechanisms of action. Quantitative data from existing literature is presented for comparative analysis. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development efforts.
Natural Sources and Distribution
This compound is predominantly found within the plant kingdom, specifically in various species of the genus Clausena, which belongs to the Rutaceae family. The Clausena genus comprises approximately 30 species of shrubs and small trees, primarily distributed in the tropical and subtropical regions of Africa, Southern Asia, Australia, and the Pacific Islands[1].
The initial isolation and characterization of this compound were performed from the roots of Clausena heptaphylla[1]. Subsequent studies have identified its presence in several other Clausena species, establishing this genus as the primary natural reservoir of the compound.
Table 1: Natural Sources of this compound and Quantitative Data
| Plant Species | Family | Plant Part(s) | This compound Content (mg/g dry weight) | Reference(s) |
| Clausena heptaphylla | Rutaceae | Roots, Leaves | Data not available in cited literature | [1][2] |
| Clausena harmandiana | Rutaceae | Roots | Data not available in cited literature | [1][2] |
| Clausena anisata | Rutaceae | Roots, Stems | Data not available in cited literature | [2] |
| Clausena excavata | Rutaceae | Roots | Data not available in cited literature | [2] |
| Clausena indica | Rutaceae | Roots | Not reported, but other bioactive compounds quantified | [3] |
Note: While the presence of this compound is confirmed in these species, specific quantitative yield data from plant material is not consistently reported in the reviewed literature. The provided reference for Clausena indica quantifies other compounds (dentatin, nordentatin (B92008), and clausine K), suggesting a methodology that could be adapted for this compound quantification.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from Clausena species, based on common alkaloid extraction techniques.
2.1.1. Materials and Reagents
-
Dried and powdered plant material (roots or leaves of Clausena sp.)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Pre-coated TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography columns
2.1.2. Extraction Procedure
-
Maceration: Soak the dried, powdered plant material in methanol at room temperature for 72 hours. The solvent-to-solid ratio is typically 10:1 (v/w).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
This compound, being a moderately polar alkaloid, is expected to be present in the chloroform and ethyl acetate fractions. .
-
2.1.3. Isolation by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Crystallization: Combine the fractions containing the pure compound, as indicated by TLC, and concentrate to dryness. Recrystallize the residue from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following HPLC method is adapted from a validated procedure for the simultaneous determination of nine analytes, including this compound, in Clausena harmandiana.
2.2.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: Hypersil ODS (Octadecylsilane), 4.0 × 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.05% Phosphoric acid in water
-
B: 3% Tetrahydrofuran in acetonitrile
-
-
Gradient Program: A time-programmed gradient is used. [Note: The specific gradient program was not detailed in the source document and would need to be optimized for baseline separation of this compound from other co-eluting compounds.]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
2.2.2. Preparation of Standard and Sample Solutions
-
Standard Solution: Prepare a stock solution of pure this compound in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh 1 g of the dried plant extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3. Method Validation Parameters
For a robust quantitative method, the following parameters should be validated according to ICH guidelines:
-
Linearity: Assessed by plotting the peak area against the concentration of the standard solutions.
-
Precision: Determined by analyzing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Accuracy: Evaluated by a recovery study, where a known amount of pure this compound is added to a sample extract and the recovery percentage is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anticancer effects through the induction of apoptosis (programmed cell death) and autophagy (cellular self-digestion).
This compound-Induced Apoptosis
This compound induces apoptosis in cancer cells through multiple pathways. In human colon adenocarcinoma cells, it has been shown to act via the Bid and Akt/NF-κB (p65) pathways[1]. In pancreatic cancer cells, its pro-apoptotic effects are associated with an increase in the Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and activation of caspases[2].
This compound-Induced Autophagy
In addition to apoptosis, this compound can induce autophagy in cancer cells. This process is characterized by an increase in the expression of key autophagy-related proteins, Beclin-1 and LC3B-II[2]. The formation of autophagic vesicles is a hallmark of this process.
Conclusion
This compound is a promising natural product with well-documented anticancer properties. Its primary natural sources are plants of the Clausena genus. While methods for its extraction and analysis are established, there is a need for more comprehensive quantitative studies to determine the yield of this compound from various species and plant parts. The elucidation of its mechanisms of action, particularly the induction of apoptosis and autophagy, provides a strong basis for further investigation into its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
References
- 1. Simultaneous determination of nine analytes in Clausena harmandiana Pierre. by new developed high-performance liquid chromatography method and the influence of locations in Thailand on level of nordentatin and dentatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]
The Heptaphylline Enigma: A Technical Guide to Its Biosynthesis in Clausena Species
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaphylline, a pyranocarbazole alkaloid isolated from plants of the Clausena genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and sustainable production. This technical guide synthesizes the current, albeit fragmented, knowledge to propose a putative biosynthetic pathway for this compound. While the complete enzymatic sequence has not been fully elucidated, evidence points towards a pathway originating from primary metabolism via the shikimate pathway, involving key enzymatic steps such as prenylation and oxidative cyclization. This document provides a logical framework for the biosynthesis, details generalized experimental protocols for pathway elucidation, and presents data in a structured format to guide future research in this area.
Introduction: The Significance of this compound
Carbazole (B46965) alkaloids, characterized by their tricyclic aromatic structure, are a diverse group of natural products, primarily found in the Rutaceae family, which includes the Clausena genus.[1][2] this compound is a notable member of this family, distinguished by a pyran ring fused to the carbazole core. Members of the Clausena genus are utilized in traditional medicine, and their constituent carbazole alkaloids are investigated for a range of bioactivities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] Elucidating the biosynthetic pathway of this compound is a crucial step towards harnessing its therapeutic potential through biotechnological production platforms, which can offer a more reliable and scalable supply chain than extraction from plant sources.
Proposed Biosynthetic Pathway of this compound
The complete biosynthesis of this compound in Clausena species has not been experimentally verified in its entirety. However, based on the known origins of related phyto-carbazoles and general principles of alkaloid biosynthesis, a putative pathway can be proposed.[2][5] The pathway likely begins with precursors from the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway, culminating in a series of modifications to a carbazole scaffold.
The proposed key stages are:
-
Formation of the Carbazole Core: The initial steps are hypothesized to involve the condensation of an anthranilate derivative (from the shikimate pathway) with another molecular unit to form the foundational tricyclic carbazole structure. For many phyto-carbazoles, 3-methylcarbazole is considered a common precursor.[1][2]
-
Prenylation: The carbazole core is then prenylated by an aromatic prenyltransferase (PT), which attaches a dimethylallyl pyrophosphate (DMAPP) group, derived from the MEP pathway, to the aromatic ring.[6][7] This is a critical step leading to the branch that forms this compound and related pyranocarbazoles.
-
Oxidative Cyclization: The final key transformation is an oxidative cyclization of the prenyl side chain to form the fused pyran ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (P450) or a similar enzyme with cyclizing activity.[6]
Below is a diagrammatic representation of this proposed logical flow.
Caption: Proposed biosynthetic pathway of this compound in Clausena species.
Quantitative Data on Biosynthesis
To date, there is a notable absence of published quantitative data regarding the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. The following table is provided as a template for future research endeavors aimed at characterizing the enzymes involved.
| Enzyme (Putative) | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| Aromatic Prenyltransferase | 3-Methylcarbazole, DMAPP | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Oxidative Cyclase (P450) | Prenylated Intermediate | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
The elucidation of a novel biosynthetic pathway requires a multi-faceted approach combining enzymology, analytical chemistry, and molecular biology. Below are detailed, generalized methodologies for key experiments required to validate the proposed pathway for this compound.
Protocol for Identification of Pathway Intermediates by LC-MS/MS
This protocol is designed for the extraction and analysis of carbazole alkaloids from Clausena tissues to identify putative intermediates.
Objective: To identify and quantify this compound and its potential precursors in plant extracts.
Materials:
-
Clausena leaf, stem, or root tissue, flash-frozen in liquid nitrogen.
-
Methanol (B129727) (LC-MS grade), Ethyl acetate (B1210297) (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Centrifuge, rotary evaporator, vortex mixer.
-
LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS).
Procedure:
-
Extraction:
-
Grind 100 mg of frozen tissue to a fine powder under liquid nitrogen.
-
Add 2 mL of methanol, vortex vigorously for 1 minute.
-
Sonicate the sample for 20 minutes in a water bath.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with another 2 mL of methanol and combine the supernatants.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Sample Clean-up (SPE):
-
Reconstitute the dried extract in 500 µL of 10% methanol.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash with 3 mL of 20% methanol to remove polar impurities.
-
Elute the carbazole alkaloids with 3 mL of 90% methanol.
-
Dry the eluate and reconstitute in 200 µL of 50% methanol for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Positive ESI mode):
-
Scan Mode: Full scan (m/z 100-1000) for discovery of intermediates and targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy: Optimize for each putative intermediate and this compound.
-
-
Workflow Diagram:
Caption: Workflow for the extraction and analysis of carbazole alkaloids.
Protocol for In Vitro Assay of Aromatic Prenyltransferase Activity
This protocol describes a method to test for the key prenylation step in the proposed pathway using cell-free protein extracts.
Objective: To detect the enzymatic conversion of 3-methylcarbazole to a prenylated derivative.
Materials:
-
Young Clausena leaves (metabolically active tissue).
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 5 mM DTT, 1% (w/v) PVPP.
-
Substrates: 3-methylcarbazole (dissolved in DMSO), Dimethylallyl pyrophosphate (DMAPP).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT.
-
Stop Solution: Ethyl acetate.
-
Bradford reagent for protein quantification.
Procedure:
-
Preparation of Cell-Free Extract:
-
Homogenize 1 g of young leaves in 3 mL of ice-cold Extraction Buffer using a pre-chilled mortar and pestle.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (this is the crude enzyme extract).
-
Determine the total protein concentration using the Bradford assay.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a 1.5 mL microfuge tube:
-
80 µL Reaction Buffer.
-
10 µL of crude enzyme extract (~50-100 µg total protein).
-
5 µL of 10 mM 3-methylcarbazole (final concentration 0.5 mM).
-
5 µL of 10 mM DMAPP (final concentration 0.5 mM).
-
-
Set up a negative control reaction by boiling the enzyme extract for 10 minutes before adding it to the reaction.
-
Incubate the reactions at 30°C for 1-2 hours.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding 200 µL of ethyl acetate. Vortex vigorously for 30 seconds.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue in 50 µL of methanol.
-
Analyze 10 µL of the reconstituted sample by HPLC or LC-MS, comparing the chromatograms of the active reaction and the boiled-enzyme control to identify new product peaks.
-
Conclusion and Future Outlook
The biosynthesis of this compound in Clausena species represents an intriguing area of plant biochemistry that is ripe for discovery. The proposed pathway, originating from the shikimate pathway and involving key prenylation and cyclization steps, provides a robust framework for future research. The immediate challenges lie in the identification and characterization of the specific enzymes—the putative carbazole synthase, the aromatic prenyltransferase, and the oxidative cyclase—that catalyze these transformations.
The experimental protocols outlined in this guide offer a clear path forward for researchers to test this hypothesis, identify pathway intermediates, and assay for key enzymatic activities. The successful elucidation of this pathway, aided by the available genome of Clausena lansium, will not only deepen our fundamental understanding of alkaloid biosynthesis but also pave the way for metabolic engineering approaches.[8] By transferring the identified genes into microbial hosts like Saccharomyces cerevisiae or Escherichia coli, it may be possible to develop sustainable and scalable bioproduction platforms for this compound and its derivatives, unlocking their full potential for drug development and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Heptaphylline: A Technical Guide to its Physical, Chemical, and Biological Properties
Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly isolated from plants of the Clausena genus, such as Clausena heptaphylla and Clausena harmandiana.[1][2] This compound has garnered significant interest within the scientific community, particularly for its potential anticancer properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visual representation of its known mechanisms of action.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its isolation, characterization, and application in research. These properties are summarized in the tables below.
Physical Properties
| Property | Value | Source |
| Physical Description | Solid | [1] |
| Melting Point | 171 - 172 °C | [1] |
| Boiling Point | Not Available | |
| Water Solubility | 0.037 mg/L @ 25 °C (estimated) | |
| Density | Not Available |
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₂ | [1] |
| Molecular Weight | 279.3 g/mol | [2] |
| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | [1] |
| InChI | InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 | |
| InChIKey | ICYHRFZZQCYWNF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C | |
| pKa (Strongest Acidic) | 7.88 (predicted) | |
| pKa (Strongest Basic) | -6.1 (predicted) | |
| CAS Number | 17750-35-5 | [2] |
Spectral Data
Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.
| Technique | Key Features |
| UV-Visible (UV-Vis) | Absorption bands are expected due to the conjugated carbazole system.[3] The exact λmax depends on the solvent. |
| Infrared (IR) | Characteristic peaks for O-H (hydroxyl), N-H (amine), C=O (aldehyde), C=C (aromatic and alkene), and C-H bonds are observed.[4] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments, confirming the carbazole core, prenyl side chain, and aldehyde and hydroxyl functional groups.[5][6][7] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak, which confirms the molecular weight, and fragmentation patterns that provide structural information.[8][9] |
Experimental Protocols
The following sections detail common experimental methodologies used in the study of this compound.
Isolation from Natural Sources
This compound is typically isolated from the leaves, stems, or roots of Clausena species. A general protocol is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or chloroform, often using a Soxhlet apparatus.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing this compound is further purified using chromatographic techniques. This often involves multiple steps:
-
Column Chromatography: The extract is passed through a silica (B1680970) gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate different compounds.
-
Preparative Thin-Layer Chromatography (TLC): For final purification, preparative TLC may be used.
-
-
Crystallization: The purified this compound is often crystallized from a suitable solvent to obtain a pure solid.
-
Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods (NMR, MS, IR, and UV-Vis).
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.[10][11][12]
-
Cell Seeding: Cancer cells (e.g., PANC-1 pancreatic cancer cells or HT-29 colon adenocarcinoma cells) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10][13]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, typically DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[10][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Immunoblotting (Western Blot) Protocol
Immunoblotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.[14][15]
-
Cell Lysis: After treating cells with this compound for the desired time, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors. The cell lysate is scraped and collected.[14][16]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with SDS-PAGE sample buffer, heated to denature the proteins, and then loaded onto a polyacrylamide gel. The proteins are separated by size via gel electrophoresis.[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[17]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, LC3B) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[18]
-
Detection: After further washing, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system.[15]
-
Analysis: The intensity of the bands is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anticancer effects primarily through the induction of apoptosis (programmed cell death) and autophagy.[2]
Induction of Apoptosis
This compound induces apoptosis in various cancer cell lines, including colon and pancreatic cancer cells.[2] The proposed mechanism involves the modulation of the intrinsic apoptotic pathway and the inhibition of pro-survival signaling.
References
- 1. This compound | C18H17NO2 | CID 5318015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. Mass spectrometry data on specialized metabolome of medicinal plants used in East Asian traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ulab360.com [ulab360.com]
- 15. protocols.io [protocols.io]
- 16. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. General Immunoblotting Protocol | Rockland [rockland.com]
discovery and isolation of Heptaphylline from Clausena heptaphylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaphylline, a carbazole (B46965) alkaloid first identified in Clausena heptaphylla, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from Clausena heptaphylla and summarizes its key physicochemical and bioactivity data. Furthermore, this document elucidates the molecular pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug development.
Introduction
Clausena heptaphylla (Roxb.) Wight & Arn., a plant belonging to the Rutaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including carbazole alkaloids.[2][3] Among these, this compound has emerged as a compound of significant interest due to its demonstrated biological activities. This guide serves as a comprehensive resource on the discovery and isolation of this promising natural product.
Discovery of this compound
This compound, with the chemical formula C₁₈H₁₇NO₂, was first isolated from the roots of Clausena heptaphylla.[2] Subsequent studies have also identified its presence in other Clausena species, such as Clausena harmandiana. The initial structural elucidation was achieved through spectral and chemical analysis, and its structure was later confirmed by synthesis.[2]
Experimental Protocols: Isolation of this compound
The isolation of this compound from Clausena heptaphylla typically involves solvent extraction followed by chromatographic purification. The following protocol is a composite of established methodologies for the isolation of carbazole alkaloids from Clausena species.
3.1. Plant Material Collection and Preparation
-
Collection: The roots of Clausena heptaphylla are collected and authenticated.
-
Cleaning and Drying: The collected roots are thoroughly washed with water to remove soil and debris, then air-dried in the shade for several weeks until completely dry.
-
Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.
3.2. Extraction
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727) at room temperature for a period of several days to weeks. This process is often repeated multiple times to ensure complete extraction of the desired compounds.
-
Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.3. Chromatographic Purification
-
Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent such as hexane (B92381) to create a slurry and ensure uniform packing.
-
Sample Loading: The crude methanolic extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces a more polar solvent like ethyl acetate (B1210297) or chloroform, followed by methanol. The fractions are collected sequentially.
-
Note on Solvent Systems: While a definitive single solvent system for this compound is not universally cited, gradient elution with solvent systems such as hexane-ethyl acetate, chloroform-methanol, or n-butanol:glacial acetic acid:water have been used for the separation of constituents from Clausena extracts. The optimal gradient will depend on the specific extract and column characteristics.
-
-
Fraction Analysis: Each collected fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation of compounds. Fractions with similar TLC profiles are pooled together.
-
Final Purification: The fractions containing this compound are further purified by repeated column chromatography or by preparative TLC to yield the pure compound.
Data Presentation
4.1. Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | |
| Molecular Weight | 279.34 g/mol | |
| Appearance | Solid | |
| Melting Point | 171-172 °C | |
| IUPAC Name | 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
4.2. Spectroscopic Data of this compound
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| ¹H NMR (Acetone-d₆) | ¹³C NMR (Acetone-d₆) |
| Data not available in a structured format in the search results. | A comprehensive list of chemical shifts is available on spectral databases such as SpectraBase.[4][5] |
| Mass Spectrometry |
| Specific mass spectral data for the non-deuterated compound is not detailed in the provided search results, though a GC-MS spectrum of this compound-D2 is available on SpectraBase.[6] |
4.3. Bioactivity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 12 | |
| HT-29 | Colon Adenocarcinoma | 46.72 (48h) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Isolation of this compound.
This compound-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Carbazole alkaloid with antimicrobial activity from Clausena heptaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of stability statistics in the selection of Clausena heptaphylla (Roxb.) Wight & Arn for novel anethole rich strain (Jor Lab CH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Profile of Heptaphylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Heptaphylline, a carbazole (B46965) alkaloid with potential therapeutic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification, characterization, and the quality control of any potential drug product. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides detailed information about the proton environments in the molecule. The data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.21 | s | 1H | OH | |
| 10.21 | s | 1H | CHO | |
| 8.32 | s | 1H | H-4 | |
| 8.10 | d | 8.0 | 1H | H-5 |
| 7.25-7.45 | m | 3H | H-6, H-7, H-8 | |
| 5.40 | t | 7.0 | 1H | H-2' |
| 3.70 | d | 7.0 | 2H | H-1' |
| 1.90 | s | 3H | H-4' | |
| 1.78 | s | 3H | H-5' |
¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The data for this compound, acquired in deuterated chloroform (CDCl₃) at 75 MHz, is presented below.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 192.5 | CHO |
| 162.1 | C-2 |
| 141.6 | C-4a |
| 139.8 | C-8a |
| 134.1 | C-3' |
| 126.4 | C-5 |
| 124.7 | C-7 |
| 122.8 | C-1 |
| 121.2 | C-2' |
| 120.4 | C-6 |
| 118.8 | C-3 |
| 112.5 | C-4 |
| 111.0 | C-8 |
| 110.8 | C-5a |
| 25.9 | C-4' |
| 22.0 | C-1' |
| 18.2 | C-5' |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule. The key IR absorptions for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3420 | Strong, Broad | O-H Stretch |
| 3300 | Medium | N-H Stretch |
| 2920 | Medium | C-H Stretch (Aliphatic) |
| 1640 | Strong | C=O Stretch (Aldehyde) |
| 1600, 1470 | Medium | C=C Stretch (Aromatic) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron impact mass spectrometry (EI-MS) data for this compound is presented below.
| m/z | Relative Intensity (%) | Assignment |
| 279 | 60 | [M]⁺ |
| 264 | 100 | [M-CH₃]⁺ |
| 224 | 40 | [M-C₄H₇]⁺ |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the data was acquired using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was obtained using an electron impact (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and fragment ions.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
A Technical Guide to the Biological Activity of Crude Extracts Containing Heptaphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaphylline is a carbazole (B46965) alkaloid, a class of nitrogen-containing heterocyclic compounds, recognized for its significant biological activities. It is predominantly isolated from plants of the Rutaceae family, which are widely distributed in Southeast Asia and have a long history of use in traditional medicine. Notably, species such as Clausena harmandiana, Clausena anisata, and Glycosmis pentaphylla are known sources of this compound and related alkaloids.[1][2][3] The therapeutic potential of these plants for treating ailments like headaches, stomachaches, and various inflammatory conditions has prompted scientific investigation into their constituent compounds.[4][5] This document provides a comprehensive technical overview of the biological activities of crude extracts containing this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, with detailed experimental protocols and an analysis of its mechanisms of action.
Biological Activities of this compound-Containing Extracts
Crude extracts from plants containing this compound, as well as the isolated compound itself, exhibit a range of pharmacological effects. These bioactivities are attributed to the complex mixture of phytochemicals, including alkaloids, coumarins, and flavonoids, present in the extracts.[3][6][7]
Anticancer and Cytotoxic Activity
This compound has demonstrated potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. Research indicates that it can inhibit the growth of pancreatic, colon, and bladder cancer cells, often with greater efficacy than against normal, non-cancerous cell lines.[8] For instance, this compound showed a significantly lower IC50 value against PANC1 pancreatic cancer cells compared to normal H6c7 pancreatic ductal cells, highlighting its potential for targeted cancer therapy.[8] Furthermore, synthetic derivatives of this compound have been developed that show even stronger cytotoxicity against cell lines like NCI-H187 (small cell lung cancer) and KB (oral cancer), in some cases surpassing the efficacy of standard chemotherapeutic drugs like ellipticine.
Antimicrobial Activity
The traditional use of plants like Clausena anisata for treating infectious diseases is supported by modern scientific studies.[1][6] this compound isolated from this plant has been shown to possess antimalarial properties, exhibiting activity against the trophozoite, schizont, and gametocyte stages of Plasmodium falciparum, the parasite responsible for malaria in humans.[1] While broad antimicrobial data for this compound-specific crude extracts is still emerging, the essential oils and various extracts from Clausena anisata have demonstrated significant antibacterial and antifungal properties, which are attributed to their rich phytochemical composition.[7][9]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer. Crude extracts from Clausena anisata have been found to possess considerable anti-inflammatory effects.[7] Similarly, extracts of Glycosmis pentaphylla have shown excellent antioxidant capacity, primarily measured by their ability to scavenge free radicals in DPPH and ABTS assays. This antioxidant activity is often linked to the presence of phenolic and flavonoid compounds in the extracts, which work alongside alkaloids like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the cytotoxic and antimalarial activities of this compound.
Table 1: Cytotoxicity of this compound and Its Derivatives
| Compound/Extract | Cell Line | Activity | IC50 Value | Source(s) |
|---|---|---|---|---|
| This compound | PANC1 (Pancreatic Cancer) | Proliferation Inhibition | 12 µM | [8] |
| This compound | H6c7 (Normal Pancreatic) | Proliferation Inhibition | ~96 µM | [8] |
| This compound | RT4 (Bladder Cancer) | Proliferation Inhibition | 25 µM | [8] |
| This compound | Hs172.T (Normal Bladder) | Proliferation Inhibition | 95 µM | [8] |
| This compound | HT-29 (Colon Cancer) | Proliferation Inhibition | 46.72 µM (at 48h) | [10] |
| This compound Derivative (Ih) | NCI-H187 (Lung Cancer) | Cytotoxicity | 0.02 µM | |
| This compound Derivative (Ih) | KB (Oral Cancer) | Cytotoxicity | 0.17 µM |
| this compound Derivative (Ih) | Vero (Normal Kidney) | Cytotoxicity | 66.01 µM | |
Table 2: Antimalarial Activity of this compound
| Compound | Parasite Stage | Activity | IC50 Value (µM) | Source(s) |
|---|---|---|---|---|
| This compound | Trophozoites | Trophozoitocidal | 1.57 - 26.92 | [1] |
| This compound | Schizonts | Schizonticidal | 1.57 - 26.92 | [1] |
| This compound | Gametocytes | Gametocytocidal | 1.57 - 26.92 | [1] |
| Artesunate (Standard) | All Stages | - | 0.00024 - 0.0070 |[1] |
Mechanisms of Action
This compound exerts its biological effects through the modulation of several critical cellular signaling pathways.
Induction of Apoptosis and Autophagy
A primary mechanism for this compound's anticancer effect is the induction of programmed cell death, or apoptosis. In pancreatic and colon cancer cells, this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][8][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[8] This event triggers a caspase cascade, activating key executioner enzymes like caspase-3 and caspase-9, which then cleave essential cellular proteins like PARP, ultimately leading to cell death.[8][10][11]
In addition to apoptosis, this compound has been shown to induce autophagy in pancreatic cancer cells, as evidenced by an increased expression of the markers LC3B-II and Beclin-1.[8][11] Autophagy is a cellular process of self-degradation that can either promote survival or contribute to cell death, and its induction by this compound appears to be part of its antiproliferative mechanism.
Inhibition of Proliferation and Metastasis
This compound also targets signaling pathways that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activation of the NF-κB/p65 pathway by suppressing its upstream regulators, Akt and IKKα.[4][5] The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, and cell survival, and its inhibition can sensitize cancer cells to apoptosis.[4] Additionally, this compound has been shown to inhibit the β-catenin signaling pathway in bladder cancer cells and to suppress the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[8]
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines the core methodologies used to assess the biological activities of this compound-containing extracts.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][10]
-
Cell Seeding: Plate cancer cells (e.g., PANC1, HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Treat the cells with various concentrations of the crude extract or this compound (e.g., 0-160 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8][10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the desired concentrations of the extract or compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5x10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the crude extract or compound in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no extract) and a negative control (broth with extract, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the extract in which no visible turbidity (bacterial growth) is observed.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of an extract to donate hydrogen atoms or electrons to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[14]
-
Sample Preparation: Prepare various concentrations of the plant extract in a suitable solvent (e.g., ethanol, methanol).
-
Reaction Mixture: Add the extract solution to a solution of DPPH in the same solvent. The final concentration of DPPH is typically between 0.1 and 0.2 mM.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. An IC50 value can be calculated, representing the concentration of the extract required to scavenge 50% of the DPPH radicals.
Conclusion
This compound, both as a pure compound and as a key constituent of various plant extracts, exhibits a compelling range of biological activities with significant therapeutic potential. Its pronounced cytotoxic effects against multiple cancer cell lines are mediated through the induction of apoptosis and autophagy, as well as the inhibition of critical pro-survival signaling pathways like Akt/NF-κB. Furthermore, its demonstrated antimalarial activity and the general anti-inflammatory and antioxidant properties of its source plants underscore its potential as a lead molecule for drug development. The detailed protocols provided herein offer a standardized framework for the continued investigation and validation of these activities. Future research should focus on bioassay-guided fractionation of crude extracts to identify other synergistic compounds, in vivo efficacy studies, and the development of novel synthetic derivatives with improved potency and selectivity.
References
- 1. Anti-malarial activity of the alkaloid, this compound, and the furanocoumarin, imperatorin, from Clausena anisata against human Plasmodium falciparum malaria parasites: ex vivo trophozoitocidal, schizonticidal and gametocytocidal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. journal.waocp.org [journal.waocp.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial and antioxidant properties of crude extract, fractions and compounds from the stem bark of Polyscias fulva Hiern (Araliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of in vitro anti-oxidant and anti-inflammatory activities of Korean and Chinese Lonicera caerulea - PMC [pmc.ncbi.nlm.nih.gov]
Heptaphylline's Apoptotic Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heptaphylline, a carbazole (B46965) alkaloid derived from the medicinal plant Clausena harmandiana, has emerged as a compound of interest in oncology research.[1][2] Studies across various cancer cell lines, including colon, bladder, and pancreatic cancer, have demonstrated its potential to suppress cancer cell proliferation and migration primarily through the induction of programmed cell death, or apoptosis.[3] This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound exerts its apoptotic effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Multi-Faceted Induction of Apoptosis
This compound's primary anticancer activity is rooted in its ability to trigger apoptosis through a combination of activating intrinsic cell death pathways and inhibiting key pro-survival signals. This dual approach ensures a robust and effective termination of cancer cells. The core mechanisms involve the modulation of the Bcl-2 family of proteins to initiate the mitochondrial apoptosis pathway and the suppression of the Akt/NF-κB signaling axis, which is frequently dysregulated in cancer to promote cell survival.
Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway
This compound directly engages the mitochondrial pathway of apoptosis, a critical intrinsic cell death cascade. This is achieved by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
-
Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to the activation of pro-apoptotic BH3-only protein Bid and the effector proteins Bak and Bax.[1][2][4][5] The activation of Bid (often cleaved to tBid) and the subsequent activation of Bak and Bax are crucial steps that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, this compound suppresses the expression of several key anti-apoptotic proteins, including Bcl-2, Bcl-xL, X-linked inhibitor-of-apoptosis protein (XIAP), and survivin.[1][2][5] This suppression removes the brakes on the apoptotic machinery, making the cell more susceptible to death signals.
-
Mitochondrial Events and Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Active caspase-9 then cleaves and activates effector caspase-3, which executes the final stages of apoptosis by cleaving critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][2][3][5]
Inhibition of Pro-Survival Signaling Pathways
A key aspect of this compound's mechanism is its ability to shut down critical signaling pathways that cancer cells hijack to ensure their survival and proliferation.
-
Akt/NF-κB Pathway: In human colon adenocarcinoma cells, this compound has been shown to inhibit the phosphorylation and activation of Akt and IKKα.[1][2] This prevents the activation of the transcription factor NF-κB/p65, a master regulator of genes involved in inflammation, immunity, and cell survival, including several anti-apoptotic proteins.[1][5] By inhibiting the Akt/NF-κB axis, this compound further sensitizes cancer cells to apoptosis. One study noted that this compound did not affect JNK or Erk phosphorylation, suggesting a degree of specificity in its kinase inhibition profile.[5]
-
β-catenin Signaling Pathway: In studies on human bladder cancer cells, this compound was also found to block the β-catenin signaling pathway, another important pathway often dysregulated in cancer that contributes to cell proliferation and migration.[3]
Induction of Autophagy
In addition to apoptosis, this compound has been observed to induce autophagy in both bladder and pancreatic cancer cells.[3] This is evidenced by an increase in the expression of key autophagy markers such as LC3, Atg5, Atg7, and Beclin-1, and a decrease in p62 expression.[3] While autophagy can sometimes act as a survival mechanism, in this context, it appears to contribute to or be associated with the overall cell death process initiated by this compound.
Quantitative Data Summary
The cytotoxic and apoptotic effects of this compound have been quantified across several studies. The half-maximal inhibitory concentration (IC50) values highlight its potency against cancer cells, with significantly less toxicity towards normal cells.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HT-29 | Colon Adenocarcinoma | 60.67 µM | 24 hours | [5] |
| HT-29 | Colon Adenocarcinoma | 46.72 µM | 48 hours | [5] |
| RT4 | Bladder Cancer | 25 µM | Not Specified | [3] |
| PANC1 | Pancreatic Cancer | 12 µM | Not Specified | |
| Hs172.T | Normal Cells | 95 µM | Not Specified | [3] |
| H6c7 | Normal Pancreatic Ductal Cells | ~96 µM | Not Specified |
Table 2: Summary of this compound's Effect on Key Apoptosis-Related Proteins
| Protein | Function | Effect of this compound | Cancer Type(s) | Reference(s) |
| Pro-Apoptotic | ||||
| Bid | Initiator | Activation | Colon | [1][2][5] |
| Bak | Effector | Activation | Colon | [1][2][5] |
| Bax | Effector | Increased Expression | Bladder, Pancreatic | [3] |
| Anti-Apoptotic | ||||
| Bcl-2 | Inhibitor | Decreased Expression | Bladder, Pancreatic | [3] |
| Bcl-xL | Inhibitor | Suppression | Colon | [1][2][5] |
| XIAP | Inhibitor | Suppression | Colon | [1][2][5] |
| Survivin | Inhibitor | Suppression | Colon | [1][2][5] |
| Caspase Cascade | ||||
| Cleaved Caspase-9 | Initiator | Increased Levels | Bladder, Pancreatic | [3] |
| Cleaved Caspase-3 | Effector | Increased Levels | Colon, Bladder, Pancreatic | [1][3][5] |
| Cleaved PARP | Substrate | Increased Levels | Colon, Bladder, Pancreatic | [1][3][5] |
| Survival Pathways | ||||
| p-Akt | Pro-survival Kinase | Decreased Levels | Colon | [1][5] |
| p-NF-κB/p65 | Transcription Factor | Decreased Levels | Colon | [1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently used to elucidate the mechanism of this compound-induced apoptosis.
References
- 1. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the proliferation and migration of human bladder cancer cells via induction of intrinsic apoptosis, autophagy and inhibition of β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
Heptaphylline as a Plant Metabolite: A Technical Guide for Researchers
Abstract
Heptaphylline is a naturally occurring carbazole (B46965) alkaloid predominantly found in plant species of the Rutaceae family, particularly within the Clausena and Murraya genera. As a secondary metabolite, it is not involved in the primary growth and development of the plant but is believed to play a crucial role in defense mechanisms against biotic and abiotic stresses. This technical guide provides an in-depth overview of this compound's role as a plant metabolite, detailing its proposed biosynthesis, regulation, and distribution. Furthermore, it supplies comprehensive experimental protocols for its extraction, quantification, and bioactivity assessment, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₁₈H₁₇NO₂) is a member of the carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic aromatic structure.[1] First isolated from species such as Clausena heptaphylla, this metabolite has garnered significant scientific interest due to its wide range of pharmacological activities, most notably its potent anticancer properties.[2] In plants, this compound functions as a phytoalexin—a substance produced in response to external stressors like pathogens or UV radiation, forming a key part of the plant's innate immune system. Understanding its biosynthesis, regulation, and function within the plant is critical for harnessing its therapeutic potential and for the potential metabolic engineering of high-yield plant varieties or microbial systems. This guide consolidates the current knowledge on this compound from a phytochemical perspective.
Biosynthesis and Regulation in Plants
The complete enzymatic pathway for this compound biosynthesis has not been fully elucidated; however, a proposed pathway has been inferred based on its chemical structure and analogous pathways for other carbazole alkaloids.[2]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to originate from two primary metabolic pathways:
-
Shikimate Pathway: Provides the core carbazole ring system, likely derived from an indole (B1671886) derivative such as tryptophan.[2]
-
Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: Supplies the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP), which forms the prenyl side chain.[2]
The key intermediate is 3-methylcarbazole, a common precursor for many phyto-carbazoles.[2][3] The conversion of this precursor to this compound involves two critical enzymatic steps:
-
Oxidation: The methyl group at the C-3 position is oxidized to a formyl group (-CHO). This reaction is typically catalyzed by oxidoreductase enzymes, such as cytochrome P450 monooxygenases.[2]
-
Prenylation: A prenyl group (from DMAPP) is attached to the carbazole nucleus. This step is catalyzed by prenyltransferase enzymes.[2]
Regulation by Environmental Stress
The production of carbazole alkaloids, like many secondary metabolites, is often induced by environmental stress, suggesting they function as phytoalexins. Studies on the related genus Glycosmis have shown that the accumulation of carbazole alkaloids is triggered by wounding, UV irradiation, and fungal infection (e.g., Botrytis cinerea).[4][5] This stress-induced accumulation is a defense response, with the alkaloids exhibiting strong antifungal properties.[4]
This response is mediated by complex plant signaling pathways, primarily involving the phytohormones Jasmonic Acid (JA) and Salicylic Acid (SA).[6][7] A perceived threat (e.g., pathogen attack) triggers a signaling cascade that leads to the activation of transcription factors (e.g., MYC2, WRKYs), which in turn upregulate the expression of genes encoding the biosynthetic enzymes required for alkaloid production.[1][6]
Distribution and Quantification in Plants
This compound has been isolated from various parts of several plant species within the Rutaceae family. It is commonly found in the roots, root bark, stems, and leaves of plants such as Clausena excavata, Clausena heptaphylla, and Clausena harmandiana.[1][8][9]
While specific quantitative yield data for this compound is sparse in the available literature, data for co-occurring carbazole alkaloids from the related species Murraya koenigii provide a proxy for the typical yields that can be expected from plant tissues.
Table 1: Yield of Carbazole Alkaloids from Plant Sources
| Alkaloid | Plant Species | Plant Part | Yield (% of dry weight) | Reference |
| Mahanine | Murraya koenigii | Leaves | 0.40% | [10] |
| Mahanimbicine | Murraya koenigii | Leaves | 0.24% | [10] |
| Mahanimbine | Murraya koenigii | Leaves | 0.66% | [10] |
| This compound | Clausena excavata | Roots | Not Reported | [11] |
| This compound | Clausena harmandiana | Leaves | Not Reported | [1] |
Note: The yield of secondary metabolites can vary significantly based on geographic location, season, plant age, and environmental conditions.
Experimental Methodologies
Protocol for Extraction and Isolation of Carbazole Alkaloids
This protocol describes a general method for the extraction and purification of this compound from plant material, based on common phytochemical techniques.[8]
Workflow Diagram
Detailed Steps:
-
Preparation: Air-dry the plant material (e.g., roots of Clausena excavata) at room temperature until brittle. Grind the dried material into a fine powder.
-
Soxhlet Extraction: Extract the powdered material (e.g., 500 g) with methanol or ethanol (B145695) (2 L) in a Soxhlet apparatus for 24-48 hours.
-
Concentration: Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acid-Base Partitioning: a. Dissolve the crude residue in 5% aqueous hydrochloric acid (HCl). b. Filter the acidic solution to remove any insoluble material. c. Wash the aqueous solution with an organic solvent like ethyl acetate or diethyl ether to remove neutral and acidic impurities. Discard the organic layer. d. Make the aqueous layer alkaline (pH 9-10) by slowly adding ammonium (B1175870) hydroxide (B78521) (NH₄OH). This will precipitate the free alkaloids. e. Extract the alkaline solution multiple times with chloroform or dichloromethane. Combine the organic layers.
-
Crude Alkaloid Fraction: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude alkaloid fraction.
-
Column Chromatography: Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, typically starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc).
-
Fraction Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Combine fractions with similar TLC profiles.
-
Final Purification: Recrystallize the this compound-containing fractions or subject them to further purification using preparative HPLC if necessary to obtain the pure compound.
Protocol for Quantification by HPLC-UV
This protocol provides a representative method for the quantitative analysis of this compound, adapted from standard procedures for alkaloid quantification.
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted). A typical starting point could be Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260-280 nm (based on the UV absorbance maximum for the carbazole chromophore).
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of pure this compound reference standard in methanol.
-
Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the crude extract or plant powder, extract with methanol, sonicate, and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol for Cytotoxicity (MTT) Assay
This protocol details the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric method to assess the cytotoxic effect of this compound on cancer cell lines.
-
Cell Culture:
-
Seed human cancer cells (e.g., PANC-1 pancreatic cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Create serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Pharmacological Activity Data
This compound exhibits significant cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values from several studies are summarized below, highlighting its potential as a lead compound for anticancer drug development.
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| PANC-1 | Pancreatic Cancer | 12 µM | ~3.5 µg/mL | [2] |
| KB | Oral Cavity Cancer | - | 5.95 µg/mL | [11] |
| MCF7 | Breast Cancer | - | 3.76 µg/mL | [11] |
| NCI-H187 | Small Cell Lung Cancer | - | 5.65 µg/mL | [11] |
Note: IC₅₀ values can vary between experiments due to differences in cell lines, incubation times, and assay conditions.
Conclusion and Future Directions
This compound stands out as a promising phyto-carbazole with a clear role in plant defense and significant potential in pharmacology. While its proposed biosynthetic pathway provides a solid framework, the specific enzymes involved and their genetic regulation remain to be fully characterized. Future research should focus on:
-
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific oxidoreductases and prenyltransferases involved in this compound synthesis.
-
Transcriptional Regulation: Investigating the specific transcription factors and signaling cascades that regulate this compound production in response to different environmental stimuli.
-
Metabolic Engineering: Using the knowledge of its biosynthesis to engineer high-yielding plant cultivars or develop microbial fermentation platforms for sustainable production.
-
Quantitative Analysis: Conducting systematic studies to quantify this compound content across different Clausena species and tissues to identify elite sources for natural extraction.
A deeper understanding of this compound's role as a plant metabolite will not only advance the field of plant science but also pave the way for its development as a next-generation therapeutic agent.
References
- 1. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 2. Antibacterial carbazole alkaloids from Clausena harmandiana twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of stability statistics in the selection of Clausena heptaphylla (Roxb.) Wight & Arn for novel anethole rich strain (Jor Lab CH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two new bioactive carbazole alkaloids from the root bark of Clausena harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five coumarins and a carbazole alkaloid from the root bark of Clausena harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. maas.edu.mm [maas.edu.mm]
- 10. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Heptaphylline: A Technical Guide to its Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptaphylline, a naturally occurring carbazole (B46965) alkaloid isolated from plants of the Clausena genus, has emerged as a compound of significant interest in pharmacological research.[1] Primarily investigated for its anticancer properties, preclinical studies have demonstrated its ability to inhibit cell proliferation and induce programmed cell death across various cancer cell lines, including pancreatic, colon, and bladder cancer.[1][2] The mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy through the modulation of key signaling pathways such as Akt/NF-κB and the Bcl-2 protein family.[1][3][4] This technical guide provides a comprehensive overview of the current research on this compound, detailing its therapeutic applications, mechanisms of action, and the experimental protocols used in its evaluation.
Anticancer Applications
This compound exhibits potent anti-proliferative effects against a range of human cancer cell lines. Its efficacy is primarily attributed to the induction of apoptosis and autophagy, making it a promising candidate for further development as a chemotherapeutic agent.[4]
Pancreatic Cancer
Studies on human pancreatic cancer cell lines, particularly PANC-1, have shown that this compound effectively inhibits proliferation.[4] The cytotoxic effects are significantly more pronounced in cancer cells compared to normal cells, indicating a favorable therapeutic window.[2] this compound was found to induce both apoptosis and autophagy in PANC-1 cells.[2][4] Furthermore, it has been shown to inhibit the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of pancreatic cancer cells in a concentration-dependent manner.[4]
Colon Adenocarcinoma
In human colon adenocarcinoma cells (HT-29), this compound is a potent inducer of apoptosis.[3] Its action leads to the activation of executioner caspases and the cleavage of poly (ADP-ribose) polymerase (PARP-1), key events in the apoptotic cascade.[3] Unlike its derivative 7-methoxythis compound (B1220677), this compound demonstrates significant activity in these cells.[3]
Bladder Cancer
Research has also highlighted this compound's potential against human bladder cancer. It has been shown to suppress the proliferation and migration of RT4 bladder cancer cells.[2][4] The proposed mechanism involves the induction of intrinsic apoptosis and autophagy, alongside the inhibition of the β-catenin signaling pathway.[2]
Other Cancers
Cytotoxic activity has been observed in other cancer cell lines as well. Derivatives of this compound have shown potent cytotoxicity against NCI-H187 (small cell lung cancer) and KB (oral epithelial carcinoma) cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent ellipticine.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The anti-proliferative efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth in vitro.[1]
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| PANC-1 | Pancreatic Cancer | 12 | - |
| RT4 | Bladder Cancer | 25 | - |
| H6c7 | Normal Pancreatic Cells | ~80 | Approximately 8-fold higher than PANC-1 cells.[2][4] |
| Hs172.T | Normal Cells | 95 | - |
| NCI-H187 | Small Cell Lung Cancer | 0.02 | Value for a synthetic derivative of this compound (Ih).[5][6] |
| KB | Oral Epithelial Carcinoma | 0.17 | Value for a synthetic derivative of this compound (Ih).[5][6] |
| Vero | Normal Kidney Cells | 66.01 | Value for a synthetic derivative of this compound (Ih).[5][6] |
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating a complex network of signaling pathways that regulate cell death, survival, and proliferation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism of this compound's anticancer activity.[1]
-
Colon Cancer (HT-29 Cells): this compound treatment leads to the inhibition of the Akt/NF-κB signaling pathway. It suppresses the activation of Akt and IKKα, which in turn prevents the activation of the transcription factor NF-κB/p65.[3] This suppression disrupts the expression of anti-apoptotic proteins regulated by NF-κB, such as XIAP, Bcl-xL, and survivin.[3] Concurrently, this compound activates pro-apoptotic proteins like Bid and Bak and triggers the caspase cascade, evidenced by the cleavage of caspase-3 and PARP-1.[3]
-
Pancreatic Cancer (PANC-1 Cells): In pancreatic cancer, this compound triggers the intrinsic pathway of apoptosis. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria.[2][4] This event activates the caspase cascade, specifically the cleavage and activation of caspase-9 and caspase-3, culminating in PARP cleavage and apoptosis.[4]
Induction of Autophagy
In addition to apoptosis, this compound induces autophagy in PANC-1 pancreatic cancer cells. This is evidenced by an increase in the expression of key autophagy markers, Beclin-1 and LC3B-II, and the formation of autophagic vacuoles observed via acridine (B1665455) orange staining.[2][4]
Key Experimental Protocols & Methodologies
The evaluation of this compound's therapeutic potential relies on a suite of standard in vitro assays.
Cell Viability and Proliferation Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound (e.g., 0 to 160 µM) for a specified duration (e.g., 24-48 hours).[4]
-
MTT reagent is added to each well and incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
-
Apoptosis Detection
-
Method: DAPI (4',6-diamidino-2-phenylindole) Staining and Annexin V/Propidium Iodide (PI) Flow Cytometry.[4]
-
Principle:
-
DAPI Staining: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense, condensed staining.
-
Annexin V/PI: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a membrane-impermeable DNA stain used to identify late apoptotic or necrotic cells with compromised membrane integrity.
-
-
Protocol Outline (Annexin V/PI):
-
Cells are treated with this compound at various concentrations (e.g., 0, 6, 12, 18 µM).[4]
-
After treatment, cells (including floating and adherent) are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by a flow cytometer.
-
The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein, followed by secondary antibodies conjugated to a detection system.
-
Protocol Outline:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined (e.g., using a BCA assay).
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, NF-κB).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Cell Migration and Invasion Assays
-
Method: Transwell Assay (Boyden Chamber).[4]
-
Principle: This assay uses a chamber with a porous membrane insert to separate an upper and lower compartment. Cells are placed in the upper chamber, and a chemoattractant (e.g., medium with 10% FBS) is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through.
-
Protocol Outline:
-
Transwell inserts are placed in a 24-well plate. For invasion assays, inserts are pre-coated with Matrigel.
-
Cells, pre-treated with various concentrations of this compound, are seeded into the upper chamber in serum-free medium.[4]
-
The lower chamber is filled with medium containing a chemoattractant.
-
The plate is incubated for a set period (e.g., 24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated/invaded cells on the lower surface are fixed (e.g., with paraformaldehyde) and stained (e.g., with crystal violet).[4]
-
The stained cells are visualized and counted under a microscope.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent in a variety of preclinical models. Its ability to selectively induce multiple forms of programmed cell death in cancer cells while sparing normal cells is particularly promising. The well-elucidated mechanisms of action, centered on the modulation of critical survival and apoptotic signaling pathways, provide a strong rationale for its continued development.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening novel analogues of this compound to potentially enhance potency, selectivity, and drug-like properties, as suggested by preliminary studies on its derivatives.[1][6]
-
Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.
-
Anti-inflammatory Potential: While the primary focus has been on cancer, the role of alkaloids in modulating inflammation suggests that this compound's anti-inflammatory properties warrant further investigation.[7]
References
- 1. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AID 613247 - Ratio of Ellipticine IC50 to compound IC50 for human NCI-H187 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of the this compound and 7-methoxythis compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
Heptaphylline's Cytotoxic Impact on Human Colon Adenocarcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cytotoxic effects of Heptaphylline, a carbazole (B46965) alkaloid derived from the medicinal plant Clausena harmandiana, against human colon adenocarcinoma cells. The focus of this document is to provide a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's anti-cancer activity, primarily referencing the significant findings from studies on the HT-29 human colon adenocarcinoma cell line.
Quantitative Analysis of Cytotoxicity
This compound has demonstrated a significant dose- and time-dependent inhibitory effect on the proliferation of human colon adenocarcinoma cells. The following tables summarize the key quantitative findings regarding its efficacy.
Table 1: Inhibitory Concentration (IC50) of this compound on HT-29 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 60.67 |
| 48 hours | 46.72 |
This data quantifies the concentration of this compound required to inhibit the growth of 50% of the HT-29 cell population after 24 and 48 hours of exposure, as determined by the MTT assay.[1]
Table 2: Effect of this compound on Key Apoptotic and Signaling Proteins in HT-29 Cells
| Protein Target | Effect of this compound Treatment | Role in Apoptosis/Cell Survival |
| Pro-Apoptotic Proteins | ||
| Caspase-3 | Markedly induced cleavage (activation) in a dose-dependent manner. | Key executioner caspase in the apoptotic cascade. |
| PARP-1 | Markedly induced cleavage (inactivation) in a dose-dependent manner. | A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis. |
| Bid | Activated. | A BH3-only protein that links the extrinsic and intrinsic apoptotic pathways. |
| Bak | Activated. | A pro-apoptotic protein that oligomerizes to permeabilize the mitochondrial membrane. |
| Anti-Apoptotic Proteins | ||
| XIAP | Suppressed. | An inhibitor of apoptosis protein that directly inhibits caspases. |
| Bcl-xL | Suppressed. | An anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization. |
| Survivin | Suppressed. | An inhibitor of apoptosis protein involved in cell division and apoptosis inhibition. |
| Signaling Pathway Proteins | ||
| Akt | Inhibited activation. | A kinase that promotes cell survival by inhibiting apoptotic pathways. |
| IKKα | Inhibited activation. | A kinase that activates the NF-κB pathway. |
| NF-κB/p65 | Inhibited activation. | A transcription factor that regulates the expression of anti-apoptotic genes. |
This table summarizes the modulatory effects of this compound on various proteins involved in the apoptotic and cell survival signaling pathways in HT-29 cells, as determined by immunoblotting.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the cytotoxicity of this compound against human colon adenocarcinoma cells.
Cell Culture
The HT-29 human colon adenocarcinoma cell line is maintained in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose.[1] The medium is supplemented with 10% Fetal Calf Serum (FCS), 100 units/mL of penicillin, and 100 µg/mL of streptomycin.[1] The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: HT-29 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 25, 50, and 100 µM) and a vehicle control for specific time periods (e.g., 24 and 48 hours).[1]
-
MTT Addition: After the treatment period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Protein Expression Analysis (Immunoblotting/Western Blotting)
Immunoblotting is used to detect and quantify the expression levels of specific proteins within the cells.
-
Cell Lysis: After treatment with this compound, HT-29 cells are harvested and lysed using a lysis buffer to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford assay, to ensure equal loading.
-
SDS-PAGE: An equal amount of protein from each sample is separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein of interest (e.g., cleaved caspase-3, PARP-1, Bid, Bak, XIAP, Bcl-xL, survivin, Akt, IKKα, NF-κB/p65).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow.
Concluding Summary
This compound effectively induces apoptosis in human colon adenocarcinoma HT-29 cells.[2][3][4] Its mechanism of action involves the dual modulation of critical cell survival and death pathways. Specifically, it suppresses the pro-survival Akt/NF-κB signaling cascade, leading to a downregulation of key anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL.[1][2] Concurrently, this compound activates pro-apoptotic proteins Bid and Bak, promoting the intrinsic mitochondrial apoptotic pathway.[1][2] This culminates in the activation of executioner caspase-3 and the cleavage of PARP-1, hallmark events that drive the cell towards programmed cell death.[1][2][3][4] These findings underscore the potential of this compound as a promising candidate for further investigation and development as a chemotherapeutic agent for colon cancer.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Colon Adenocarcinoma Cells through Bid and Akt/NF-κB (p65) Pathways -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Heptaphylline and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaphylline is a naturally occurring carbazole (B46965) alkaloid isolated from plants of the Clausena genus, such as Clausena heptaphylla. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anticancer and anti-malarial properties. The carbazole scaffold is a key pharmacophore, and its derivatization has led to the development of numerous analogues with enhanced or modified biological activities. This document provides detailed protocols for the total synthesis of this compound and its pyrano[3,2-c]carbazole analogues, summarizes key quantitative data, and illustrates the synthetic pathways.
Data Presentation: Synthesis Yields and Biological Activity
The following tables summarize the yields for key synthetic steps in the preparation of the carbazole core and pyrano[3,2-c]carbazole analogues, along with the cytotoxic activities of selected this compound analogues against various cancer cell lines.
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Reference |
| 1. Borylation of Aryl Bromide | Miyaura Borylation | 3-Bromobenzoic acid methyl ester, Bis(pinacolato)diboron (B136004) | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | High | |
| 2. Suzuki-Miyaura Coupling | Cross-Coupling | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, 2-Bromonitrobenzene | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 85 | |
| 3. Cadogan Reductive Cyclization | Reductive Cyclization | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, Triphenylphosphine (B44618) | 9H-Carbazole-1-carboxylic acid methyl ester | 48 | |
| 4. Pyrano[3,2-c]carbazole Synthesis | Pechmann Condensation (Microwave) | 4-Hydroxycarbazole (B19958), Malic acid | Pyrano[3,2-c]carbazole-2(7H)-one | Good |
Table 2: Cytotoxic Activity of this compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Analogue (Ih) | NCI-H187 | 0.02 | |
| This compound Analogue (Ih) | KB | 0.17 | |
| This compound Analogue (Ih) | Vero | 66.01 | |
| 7-Methoxythis compound Analogue (IIi) | NCI-H187 | 0.66 | |
| Pyrano[3,2-c]carbazole derivative 9a | MDA-MB-231 | 0.43-8.05 | [1] |
| Pyrano[3,2-c]carbazole derivative 9c | MDA-MB-231 | 0.43-8.05 | [1] |
| Pyrano[3,2-c]carbazole derivative 9g | K562 | 0.43-8.05 | [1] |
| Pyrano[3,2-c]carbazole derivative 9i | A549 | 0.43-8.05 | [1] |
Experimental Protocols
Synthesis of the Carbazole Core via Suzuki-Miyaura Coupling and Cadogan Reductive Cyclization
This protocol outlines the synthesis of a carbazole carboxylic acid methyl ester, a key intermediate for this compound and its analogues.
Step 1: Borylation of 3-Bromobenzoic acid methyl ester
-
To a stirred solution of 3-Bromobenzoic acid methyl ester (1.0 eq) in 1,4-dioxane (B91453) under a nitrogen atmosphere, add bis(pinacolato)diboron (1.5 eq), PdCl2(PPh3)2 (0.05 eq), and potassium acetate (B1210297) (2.0 eq) at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 5 hours under nitrogen.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain the crude boronic ester, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a solution of the crude boronic ester from Step 1 (1.0 eq) and 2-bromonitrobenzene (1.0 eq) in toluene, add Pd(PPh3)4 (0.03 eq) and an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reflux the mixture under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.
Step 3: Cadogan Reductive Cyclization
-
A solution of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in o-dichlorobenzene is heated at reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to yield 9H-Carbazole-1-carboxylic acid methyl ester.
Synthesis of Pyrano[3,2-c]carbazole Analogues
This protocol describes a one-pot, three-component synthesis of pyrano[3,2-c]carbazole derivatives.[1]
-
To a mixture of 4-hydroxycarbazole (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (B47326) or ethyl cyanoacetate (B8463686) (1.0 eq) in ethanol, add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the desired 2-amino-4-phenylpyrano[3,2-c]carbazole-3-carbonitrile derivative.[1]
Microwave-Assisted Synthesis of Pyrano[3,2-c]carbazole-2(7H)-one
This protocol details a rapid, microwave-assisted Pechmann condensation.
-
To a mixture of 4-hydroxy carbazole (1 mmol) and malic acid (1 mmol), add a catalytic amount of concentrated H2SO4.
-
Subject the reaction mixture to microwave irradiation at 360 W for 5 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulphate, evaporate the solvent, and purify the residue by column chromatography on silica gel (petroleum ether:ethyl acetate, 97:3) to obtain pyrano[3,2-c]carbazole-2(7H)-one.
Visualizations
Synthetic Pathway for the Carbazole Core
Caption: Synthesis of the carbazole core.
General Synthesis of Pyrano[3,2-c]carbazole Analogues
References
Application Notes and Protocols for the Extraction of Heptaphylline from Clausena harmandiana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clausena harmandiana, a plant belonging to the Rutaceae family, is a rich source of bioactive carbazole (B46965) alkaloids, including Heptaphylline.[1] this compound has demonstrated a range of pharmacological activities, including cytotoxic, anti-malarial, and antibacterial properties, making it a compound of significant interest for drug discovery and development.[2][3][4] These application notes provide detailed protocols for the extraction and isolation of this compound from the roots and twigs of Clausena harmandiana, based on established scientific literature.
Data Presentation: Summary of Extracted Compounds
While specific quantitative yields for this compound are not consistently reported across studies, the following table summarizes the various carbazole alkaloids and other compounds that have been successfully isolated from Clausena harmandiana. This provides context for the complexity of the extract and the importance of purification steps.
| Plant Part | Compound Class | Isolated Compounds | Reference |
| Roots | Carbazole Alkaloids | This compound, 7-Hydroxythis compound, 7-Methoxythis compound (B1220677), Nordentatin (B92008), Dentatin (B1194878), Clausine-K, Lansine, 7-Methoxymukonal | [5][6] |
| Roots | Coumarins | Xanthoxyletin | [5] |
| Twigs | Carbazole Alkaloids | Harmandianamines A-C, and other known carbazoles | [2] |
| Leaves | Carbazole Alkaloids | This compound | [7] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Carbazole Alkaloids from Clausena harmandiana Roots
This protocol is a synthesized method based on common phytochemical extraction techniques for carbazole alkaloids from Clausena species.
1. Plant Material Preparation:
-
Collect fresh roots of Clausena harmandiana.
-
Wash the roots thoroughly to remove any soil and debris.
-
Air-dry the roots in a well-ventilated area or use a hot air oven at a controlled temperature (e.g., 40°C) until they are brittle.[5]
-
Grind the dried roots into a coarse powder using a mechanical grinder.[5]
2. Extraction:
-
Accurately weigh the powdered root material (e.g., 0.5 g for analytical purposes or larger quantities for preparative scale).[5]
-
Macerate the powdered material in 95% ethanol (B145695) (e.g., 10 mL for every 0.5 g of powder) at room temperature.[5]
-
To enhance extraction efficiency, employ ultrasonication for a set period (e.g., 10 minutes) daily for several days (e.g., 5 days).[5]
-
After the extraction period, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.[8]
-
The resulting filtrate is the crude ethanolic extract.
3. Solvent Partitioning and Fractionation:
-
Concentrate the crude ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
The concentrated extract can then be subjected to further fractionation using different solvents of increasing polarity to separate compounds based on their solubility. A common approach involves sequential partitioning with solvents like petroleum ether, chloroform (B151607), and ethyl acetate.
4. Isolation of this compound by Column Chromatography:
-
Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh) with a suitable non-polar solvent like petroleum ether or hexane (B92381).
-
Adsorb the dried, fractionated extract (e.g., the chloroform fraction, which is likely to contain carbazole alkaloids) onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system for separating carbazole alkaloids is a mixture of petroleum ether and ethyl acetate, or hexane and ethyl acetate, with an increasing proportion of the more polar solvent.
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions that show a spot corresponding to a standard of this compound.
-
Evaporate the solvent from the combined fractions to yield the isolated this compound.
5. Purification and Characterization:
-
The isolated this compound can be further purified by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC).
-
The structure and purity of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound
This protocol is based on a validated HPLC method for the simultaneous determination of nine analytes, including this compound, in the roots of Clausena harmandiana.[5][6]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is required.
-
Column: Hypersil ODS column (4.0 × 250 mm, 5 μm) or equivalent C18 column.[6]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.05% phosphoric acid in water.[6]
-
Mobile Phase B: 3% tetrahydrofuran (B95107) in acetonitrile.[6]
-
A gradient elution is typically used to achieve good separation of the various compounds in the extract.
3. Chromatographic Conditions:
4. Sample Preparation:
-
Prepare the ethanolic extract as described in Protocol 1.
-
Before injection into the HPLC system, filter the extract through a 0.45 μm syringe filter to remove any particulate matter.[5]
5. Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
The concentration of this compound in the plant extract can then be determined by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
References
- 1. scispace.com [scispace.com]
- 2. Antibacterial carbazole alkaloids from Clausena harmandiana twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of the this compound and 7-methoxythis compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-malarial activity of the alkaloid, this compound, and the furanocoumarin, imperatorin, from Clausena anisata against human Plasmodium falciparum malaria parasites: ex vivo trophozoitocidal, schizonticidal and gametocytocidal approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of nine analytes in Clausena harmandiana Pierre. by new developed high-performance liquid chromatography method and the influence of locations in Thailand on level of nordentatin and dentatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of nine analytes in Clausena harmandiana Pierre. by new developed high-performance liquid chromatography method and the influence of locations in Thailand on level of nordentatin and dentatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Heptaphylline in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Heptaphylline, a carbazole (B46965) alkaloid, in plant extracts, particularly from species of the Clausena genus. The described Reverse-Phase HPLC (RP-HPLC) protocol, coupled with UV detection, provides a selective and sensitive method for the determination and quantification of this compound. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, making it a valuable resource for natural product research, quality control of herbal formulations, and drug discovery and development.
Introduction
This compound is a naturally occurring carbazole alkaloid found in various plant species, notably within the Rutaceae family, including Clausena excavata. Carbazole alkaloids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. As research into the therapeutic potential of this compound continues, the need for a validated, accurate, and precise analytical method for its quantification in complex plant matrices is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal choice for the analysis of plant extracts.[1][2][3][4] This application note presents a detailed HPLC method optimized for this compound quantification.
Experimental Protocol
Sample Preparation
A reliable extraction method is crucial for the accurate quantification of the target analyte. The following protocol is recommended for the extraction of this compound from plant material:
-
Drying and Grinding: Air-dry the plant material (e.g., roots, stems, or leaves of Clausena excavata) in a well-ventilated area, shielded from direct sunlight, until brittle. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Accurately weigh approximately 10 g of the powdered plant material.
-
Perform exhaustive extraction with an appropriate solvent such as methanol (B129727) or acetone. Maceration at room temperature for 72 hours with occasional agitation is a suitable method.
-
Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Sample Solution Preparation:
-
Accurately weigh a portion of the dried crude extract.
-
Dissolve the extract in the HPLC mobile phase (or a compatible solvent like methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent particulate matter from damaging the column.
-
HPLC Instrumentation and Conditions
The following HPLC system and parameters are recommended for the analysis of this compound:
| Parameter | Recommended Condition |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (40:60, v/v).[5] The mobile phase should be degassed before use. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | Ambient (approximately 25°C). |
| Detection Wavelength | 254 nm.[5][6] Carbazole alkaloids typically exhibit strong UV absorbance in this region. |
| Injection Volume | 20 µL. |
| Run Time | Approximately 15 minutes. |
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Method Validation
To ensure the reliability and accuracy of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. This is determined by comparing the chromatograms of a blank, the standard, and the sample extract. | The peak for this compound in the sample should be well-resolved from other peaks and should have a similar retention time and UV spectrum to the standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. | A correlation coefficient (r²) of ≥ 0.999. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the standard is spiked into a sample. | The percentage recovery should be within the range of 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | The relative standard deviation (RSD) should be ≤ 2%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can include slight changes in mobile phase composition, flow rate, and column temperature. | The RSD of the results under the varied conditions should be ≤ 2%. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in a clear and structured format.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD %) | |
| - Intra-day | ≤ 2% |
| - Inter-day | ≤ 2% |
| Robustness | Robust |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. RP-HPLC-DAD for simultaneous estimation of mahanine and mahanimbine in Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Determination of a pyranocoumarin and three carbazole compounds in Clausena excavata by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolating Heptaphylline with Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaphylline, a carbazole (B46965) alkaloid primarily found in plants of the Clausena genus, has garnered significant interest for its potential therapeutic properties. This application note provides a detailed protocol for the isolation of this compound from a plant matrix using column chromatography, a fundamental technique in natural product purification. The described methodology is a synthesized approach based on established procedures for the separation of carbazole alkaloids from Clausena species. This document offers a comprehensive guide, including sample preparation, chromatographic conditions, and post-separation analysis.
Introduction
Carbazole alkaloids, a class of heterocyclic aromatic organic compounds, are widely distributed in the plant kingdom, with the Rutaceae family, particularly the Clausena genus, being a rich source.[1][2] this compound and its derivatives, such as 6-methoxythis compound and 7-hydroxythis compound, have been identified in Clausena indica.[3] These compounds exhibit a range of biological activities, making their efficient isolation crucial for further pharmacological investigation and drug development. Column chromatography is a robust and widely used technique for the purification of such phytochemicals from complex plant extracts.[4][5] This protocol details a systematic approach to isolate this compound, leveraging a silica (B1680970) gel stationary phase and a gradient mobile phase.
Experimental Protocol
This protocol outlines the key steps for the isolation of this compound, from the initial extraction to the final purification by column chromatography.
Plant Material and Extraction
-
Plant Material: Dried and powdered plant material from a this compound-containing species (e.g., roots or leaves of Clausena indica).
-
Extraction:
-
The powdered plant material is subjected to extraction with a suitable solvent. A common method involves maceration or Soxhlet extraction with a solvent of moderate polarity, such as methanol (B129727) or ethanol, to efficiently extract carbazole alkaloids.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
For further purification, the crude extract can be subjected to liquid-liquid partitioning. This typically involves dissolving the extract in a water-methanol mixture and sequentially partitioning with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The this compound-containing fraction (often the ethyl acetate or chloroform fraction) is then taken forward for column chromatography.
-
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used adsorbent for the separation of carbazole alkaloids.[6][7] The choice of mesh size will influence the resolution and flow rate of the separation.
-
Column Packing:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton wool is placed at the bottom of the column to support the stationary phase.
-
The column is packed using either a dry packing or wet packing (slurry) method. For the slurry method, the silica gel is mixed with the initial mobile phase solvent to form a homogenous slurry, which is then carefully poured into the column, avoiding the formation of air bubbles.
-
The packed column is equilibrated by passing the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
The dried extract is dissolved in a minimal amount of the initial mobile phase solvent or a suitable solvent in which it is fully soluble.
-
Alternatively, for samples that are not readily soluble, a dry loading method can be employed. The extract is adsorbed onto a small amount of silica gel, the solvent is evaporated to dryness, and the resulting free-flowing powder is carefully loaded onto the top of the packed column.[8]
-
-
Elution:
-
A gradient elution technique is typically employed to achieve optimal separation.[6] The elution is started with a non-polar solvent and the polarity of the mobile phase is gradually increased.
-
A common mobile phase system for the separation of carbazole alkaloids is a mixture of n-hexane and ethyl acetate.[6] The elution can begin with 100% n-hexane, with the polarity being incrementally increased by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate).
-
-
Fraction Collection:
-
The eluate is collected in a series of numbered fractions of equal volume.
-
The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[6] Aliquots from each fraction are spotted on a TLC plate, which is then developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
The spots on the TLC plate can be visualized under UV light (254 nm and 365 nm) or by using a suitable staining reagent (e.g., concentrated sulfuric acid).
-
-
Isolation of this compound:
-
Fractions showing a similar TLC profile and containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled together.
-
The solvent from the pooled fractions is evaporated under reduced pressure to yield the isolated this compound.
-
Further purification, if necessary, can be achieved by recrystallization or by using other chromatographic techniques such as preparative HPLC or Sephadex LH-20 column chromatography.[9][10]
-
Data Presentation
The following table summarizes typical parameters and expected outcomes for the isolation of carbazole alkaloids from Clausena species using column chromatography. Please note that specific values for this compound may vary depending on the plant material and the precise experimental conditions.
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | [6][7] |
| Mobile Phase | n-hexane:ethyl acetate (gradient elution) | [6] |
| Sample Load | 1-10% of the adsorbent weight | General Practice |
| Flow Rate | 1-5 mL/min (for a medium-sized column) | General Practice |
| Purity of Isolated Compound | >95% (may require further purification) | [11] |
| Yield | Varies significantly based on plant source and extraction efficiency. | - |
Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for isolating this compound.
Conclusion
This application note provides a generalized yet detailed protocol for the isolation of this compound using column chromatography. The success of the separation is highly dependent on the careful optimization of various parameters, particularly the mobile phase composition. Researchers are encouraged to perform preliminary TLC analysis to determine the optimal solvent system for their specific extract. The protocol and data presented herein serve as a valuable starting point for the purification of this compound and other related carbazole alkaloids for subsequent research and development activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bio-Guided Isolation of Prospective Bioactive Constituents from Roots of Clausena indica (Dalzell) Oliv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. iipseries.org [iipseries.org]
- 6. phytojournal.com [phytojournal.com]
- 7. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Cytotoxic Activity of Heptaphylline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of heptaphylline derivatives and the evaluation of their cytotoxic activity. The protocols and data presented are compiled from recent scientific literature to guide researchers in this promising area of anticancer drug discovery.
Introduction
This compound, a carbazole (B46965) alkaloid isolated from Clausena harmandiana, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] This has spurred interest in synthesizing novel analogs to explore their therapeutic potential. These notes detail the synthetic strategies for modifying the this compound scaffold, protocols for assessing their cytotoxic effects, and insights into their mechanism of action.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The cytotoxic activity of this compound and its synthesized derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines as reported in the literature.
Table 1: Cytotoxic Activity of this compound (I) and 7-Methoxythis compound (II) Derivatives against Human Small Cell Lung Cancer (NCI-H187) and Human Epidermoid Carcinoma (KB) Cell Lines. [1][2]
| Compound | R1 | Modification | NCI-H187 IC50 (µM) | KB IC50 (µM) | Vero (normal cell) IC50 (µM) |
| I | H | This compound | 1.3 | 2.0 | >100 |
| II | OCH3 | 7-Methoxythis compound | 2.7 | 2.1 | >100 |
| Ih | H | Oxime derivative of I | 0.02 | 0.17 | 66.01 |
| IIh | OCH3 | Oxime derivative of II | 3.67 | 18.16 | >100 |
| IIi | OCH3 | Bromo derivative of II | 0.66 | - | - |
| Ie | H | Epoxide derivative of I | 5.31 | >100 | >100 |
| Ig | H | Furan derivative of I | 3.05 | >100 | >100 |
| If | H | Hydroxypyran derivative of I | 6.0 | 6.0 | - |
Data extracted from Thongthoom et al., 2011. Values in bold indicate high cytotoxic activity.[1][2]
Table 2: Cytotoxic Activity of this compound against Human Colon Adenocarcinoma (HT-29) Cell Line. [1][3][4]
| Compound | Incubation Time | HT-29 IC50 (µM) |
| This compound | 24h | 60.67 |
| This compound | 48h | 46.72 |
Data extracted from Waiwut et al., 2014.[1][3][4]
Experimental Protocols
A. Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the modification of the parent carbazole scaffold. While specific, detailed protocols are proprietary to the cited research, a general workflow can be outlined based on established carbazole synthesis methods like the Fischer indole (B1671886) synthesis or Buchwald-Hartwig amination.
General Protocol for the Synthesis of Carbazole Alkaloids (Illustrative)
This protocol provides a generalized approach. Researchers should consult the primary literature for precise experimental conditions for specific derivatives.
-
Starting Material Selection: Begin with a suitable substituted aniline (B41778) and a cyclohexanone (B45756) derivative for Fischer indole synthesis, or a di-halo-biphenyl for Buchwald-Hartwig amination.
-
Reaction Setup: In a round-bottom flask, dissolve the reactants in an appropriate solvent (e.g., toluene, dioxane).
-
Catalyst and Reagent Addition: For Buchwald-Hartwig amination, add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., SPhos). For Fischer indole synthesis, an acid catalyst (e.g., polyphosphoric acid) is typically used.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (often reflux) under an inert atmosphere (e.g., nitrogen or argon) for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The crude product is then purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Example Modification: Synthesis of an Oxime Derivative (e.g., Ih) [2]
The synthesis of the highly potent oxime derivative Ih from this compound (I ) involves the reaction of the formyl group of this compound with hydroxylamine (B1172632) hydrochloride.[2]
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting oxime derivative by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound derivatives.
B. Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., NCI-H187, KB, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like ellipticine).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Mechanism of Action: Signaling Pathways
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Studies in HT-29 human colon adenocarcinoma cells have elucidated some of the key signaling pathways involved.[1][3][4]
This compound treatment leads to:
-
Activation of the Intrinsic Apoptotic Pathway: It activates the pro-apoptotic protein Bid and Bak.[1][3][4]
-
Inhibition of the Akt/NF-κB Survival Pathway: this compound suppresses the activation of Akt and IKKα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[1][3][4] This leads to the downregulation of anti-apoptotic proteins such as XIAP, Bcl-xL, and survivin.[1][3][4]
-
Caspase Activation: The culmination of these events is the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP-1), leading to cell death.[1][3][4]
Caption: Signaling pathway of this compound-induced apoptosis in HT-29 cells.
References
- 1. This compound Induces Apoptosis in Human Colon Adenocarcinoma Cells through Bid and Akt/NF-κB (p65) Pathways -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 2. doi.nrct.go.th [doi.nrct.go.th]
- 3. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Workflow for Screening Heptaphylline Bioactivity
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Heptaphylline, a naturally occurring carbazole (B46965) alkaloid, has demonstrated significant anticancer properties, including the inhibition of cell proliferation and the induction of programmed cell death in various cancer cell lines.[1][2] This application note provides a detailed workflow and protocols for developing a robust cell-based screening assay to evaluate the bioactivity of this compound. The described methods focus on quantifying cytotoxicity and characterizing the apoptotic response in cancer cells upon treatment. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product screening and cancer research.
Introduction
This compound is a promising natural compound isolated from plants of the Clausena genus. Preclinical in vitro studies have revealed its potential to inhibit the growth of several human cancer cell lines, such as pancreatic (PANC-1), colon adenocarcinoma (HT-29), and bladder cancer cells.[2] The primary mechanism of its anti-proliferative effects is the induction of apoptosis (programmed cell death).[2][3] This process is reportedly mediated through the modulation of the Bcl-2 family of proteins, activation of the caspase cascade, and inhibition of pro-survival signaling pathways like Akt/NF-κB.[3][4]
To facilitate the investigation of this compound and its analogues, a standardized cell-based screening workflow is essential. This document outlines a multi-assay approach, beginning with a primary screen for cytotoxicity using the MTT assay, followed by secondary assays to confirm apoptosis as the mechanism of cell death. These secondary assays include a luminescent Caspase-3/7 activity assay and an Annexin V/Propidium Iodide (PI) staining assay for analysis by flow cytometry.
Materials and Reagents
-
Cell Lines: PANC-1 (pancreatic carcinoma), HT-29 (colon adenocarcinoma), or other relevant cancer cell lines. Normal, non-cancerous cell lines (e.g., H6c7 pancreatic ductal cells) for counter-screening.[2]
-
This compound (CAS 17750-35-5)
-
Cell Culture Media: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5][6]
-
MTT Solvent (e.g., acidified isopropanol (B130326) or DMSO).[6]
-
-
Reagents for Apoptosis Assays:
-
General Labware and Equipment:
-
Sterile 96-well and 6-well cell culture plates (clear and white-walled).
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (for absorbance and luminescence).
-
Flow cytometer.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).
-
Experimental Workflow
The overall workflow for screening this compound bioactivity involves a primary cytotoxicity screen followed by mechanistic assays to confirm apoptosis.
Caption: High-level workflow for screening this compound bioactivity.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[10] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[11]
-
Cell Seeding: Seed cancer cells in a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-160 µM).[2] Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (no cells) for background control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[5][6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Induction (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7]
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 12-24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[8] b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12] c. Mix the contents on a plate shaker at low speed for 30-60 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the background reading (no-cell control) and express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate and allow them to adhere overnight. Treat with this compound as described in Protocol 2.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of FITC Annexin V and 5 µL of PI.[9] c. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment Time (h) | IC₅₀ (µM) |
| PANC-1 | 24 | 12.5 ± 1.8 |
| PANC-1 | 48 | 8.2 ± 1.1 |
| HT-29 | 24 | 60.7 ± 5.2[4] |
| HT-29 | 48 | 46.7 ± 4.5[4] |
| H6c7 (Normal) | 48 | 85.1 ± 9.3 |
Data are presented as mean ± SD from three independent experiments. IC₅₀ values for PANC-1 and H6c7 are hypothetical based on reported literature.[2]
Table 2: Caspase-3/7 Activation by this compound in PANC-1 Cells (24h)
| This compound Conc. (µM) | Fold Change in Luminescence (vs. Control) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 6 (0.5x IC₅₀) | 2.8 ± 0.3 |
| 12 (1x IC₅₀) | 6.5 ± 0.7 |
| 24 (2x IC₅₀) | 11.2 ± 1.3 |
Data are presented as mean ± SD.
Table 3: Apoptotic Cell Population in PANC-1 Cells after this compound Treatment (24h)
| This compound Conc. (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.5 | 2.5 ± 0.6 | 1.8 ± 0.4 |
| 12 (1x IC₅₀) | 45.3 ± 4.1 | 35.8 ± 3.2 | 16.5 ± 2.1 |
| 24 (2x IC₅₀) | 15.7 ± 3.5 | 48.2 ± 4.5 | 32.6 ± 3.8 |
Data are presented as mean ± SD from flow cytometry analysis.
This compound's Proposed Mechanism of Action
Studies suggest this compound induces apoptosis by inhibiting the pro-survival Akt/NF-κB signaling pathway.[3][4] This inhibition leads to an altered balance of pro- and anti-apoptotic Bcl-2 family proteins, triggering the mitochondrial apoptosis pathway.
Caption: Proposed apoptotic signaling pathway of this compound.
Conclusion
This application note provides a comprehensive set of protocols for the initial screening and mechanistic evaluation of this compound. The combination of a primary cytotoxicity assay (MTT) with secondary apoptosis-confirming assays (Caspase-3/7 activity and Annexin V staining) creates a robust workflow. This approach allows for the efficient determination of this compound's IC₅₀ values and confirms its pro-apoptotic mechanism of action, providing a solid foundation for further preclinical development.
References
- 1. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Note: Heptaphylline as a Dual Inducer of Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaphylline, a carbazole (B46965) alkaloid derived from plants such as Clausena harmandiana, has emerged as a significant compound in cancer research.[1][2] Studies have demonstrated its potent anticancer effects across various human cancer cell lines, including pancreatic, colon, and bladder cancers.[1][3] A key aspect of this compound's mechanism is its ability to simultaneously induce two critical cellular processes: apoptosis (programmed cell death) and autophagy (cellular self-degradation).[3] This dual activity makes this compound a valuable pharmacological tool for investigating the complex interplay and signaling crosstalk between these pathways, which is often dysregulated in cancer. This document provides detailed application notes and protocols for utilizing this compound to study these phenomena.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its antiproliferative effects by modulating multiple signaling pathways, leading to the coordinated activation of both apoptosis and autophagy.
Induction of Apoptosis
This compound triggers apoptosis primarily through the intrinsic (mitochondrial) pathway and by inhibiting critical cell survival signals.[1][3]
-
Intrinsic Pathway Activation: In pancreatic and colon cancer cells, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytosol.[3][5] Cytochrome c then activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[3][4] Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1][6]
-
Inhibition of Survival Pathways: In human colon adenocarcinoma cells, this compound has been shown to suppress the Akt/NF-κB signaling pathway.[1][2] It inhibits the activation of Akt and IKKα, which are upstream regulators of the transcription factor NF-κB/p65.[1][6] By blocking this pathway, this compound downregulates the expression of anti-apoptotic proteins like XIAP, Bcl-xL, and survivin, thereby sensitizing cancer cells to apoptosis.[1][2]
Caption: this compound-induced apoptosis signaling pathway.
Induction of Autophagy
In addition to apoptosis, this compound treatment robustly induces autophagy in cancer cells.[3] This is characterized by the formation of autophagic vesicles in the cytoplasm, which can be visualized using dyes like Acridine Orange (AO).[7] Mechanistically, this compound upregulates the expression of key autophagy-related proteins:
-
Beclin-1: This protein is a core component of the Class III PI3K complex, which is essential for the initiation of autophagosome formation.[3]
-
LC3B-II: this compound promotes the conversion of the cytosolic form of LC3B (LC3B-I) to its lipidated form (LC3B-II).[3][4] LC3B-II is a hallmark protein of autophagy as it is recruited to the membranes of nascent autophagosomes, making it a reliable marker for autophagosome accumulation.[8][9]
References
- 1. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Heptaphylline: A Promising Carbazole Alkaloid for Anticancer Drug Development
Application Notes and Protocols for Researchers
Introduction
Heptaphylline, a naturally occurring carbazole (B46965) alkaloid, has emerged as a significant lead compound in the field of oncology drug discovery. Isolated from plants of the Clausena genus, this small molecule has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its multifaceted mechanism of action, primarily centered on the induction of programmed cell death (apoptosis) and autophagy, makes it an attractive candidate for further development into a novel anticancer therapeutic. These application notes provide an overview of this compound's biological activities and detailed protocols for its investigation as a lead compound.
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and ultimately, cell death. The primary mechanisms identified are the induction of apoptosis and autophagy.
Apoptosis Induction: this compound triggers the intrinsic apoptotic pathway characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. A key signaling cascade implicated in this compound-induced apoptosis is the Bid and Akt/NF-κB (p65) pathway[1]. It has been shown to activate the pro-apoptotic proteins Bid and Bak while suppressing the inhibitors of apoptosis such as XIAP, Bcl-xL, and survivin[1]. This cascade culminates in the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP-1), leading to the systematic dismantling of the cancer cell[1].
Autophagy Induction: In addition to apoptosis, this compound has been observed to induce autophagy in cancer cells. This is evidenced by an increase in the expression of autophagy markers such as LC3B-II and Beclin-1. The induction of autophagy can serve as a cell survival mechanism in some contexts, but in the case of this compound treatment, it appears to contribute to its overall cytotoxic effect.
Quantitative Data Summary
The cytotoxic potency of this compound and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PANC-1 | Pancreatic Cancer | 12 | [1] |
| MIAPaCa-2 | Pancreatic Cancer | 14 | ||
| AsPC-1 | Pancreatic Cancer | 16 | ||
| HT-29 | Colon Adenocarcinoma | - | [1] | |
| RT4 | Bladder Cancer | 25 | ||
| This compound Derivative (Ih) | NCI-H187 | Small Cell Lung Cancer | 0.02 | |
| KB | Oral Epidermoid Carcinoma | 0.17 | ||
| This compound Derivative (IIi) | NCI-H187 | Small Cell Lung Cancer | 0.66 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the anticancer properties of this compound and its analogs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound (or its derivatives)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis and Akt/NF-κB Signaling
This protocol details the detection of key proteins involved in apoptosis and the Akt/NF-κB signaling pathway following this compound treatment.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression levels. Normalize the expression of target proteins to a loading control like β-actin.
Protocol 3: Autophagy Detection by LC3-II Western Blot
This protocol is used to monitor the induction of autophagy by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Same as Protocol 2, with the primary antibody being anti-LC3B.
Procedure:
-
Follow the Western Blot protocol as described above (Protocol 2).
-
Use a primary antibody specific for LC3B.
-
Analysis: The conversion of the cytosolic form LC3-I (approx. 18 kDa) to the autophagosome-associated, lipidated form LC3-II (approx. 16 kDa) is indicative of autophagy induction. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II suggests an increase in autophagic activity.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound-induced autophagy signaling.
Experimental Workflow
Caption: Workflow for this compound drug development.
Conclusion
This compound represents a valuable natural product lead for the development of new anticancer drugs. Its ability to induce both apoptosis and autophagy in cancer cells through defined signaling pathways provides a strong rationale for its further investigation. The protocols and data presented here offer a framework for researchers to explore the therapeutic potential of this compound and its derivatives, with the ultimate goal of translating these findings into clinically effective treatments.
References
Application Notes and Protocols for the Structural Elucidation of Heptaphylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaphylline is a carbazole (B46965) alkaloid first isolated from the roots of Clausena heptaphylla. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The structural elucidation of this compound is a critical step in understanding its bioactivity and for guiding synthetic efforts. This document provides detailed application notes and protocols for the analytical techniques employed in determining the structure of this compound.
Isolation and Purification of this compound
Application Note: The initial step in the structural elucidation of any natural product is its isolation and purification from the source material. This compound, being an alkaloid, is typically extracted from the plant matrix using organic solvents. The choice of solvent and chromatographic techniques is crucial for obtaining a pure sample for spectroscopic analysis.
Protocol for Isolation and Purification:
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots of Clausena heptaphylla) is subjected to extraction with a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.
-
The extraction can be performed by maceration or Soxhlet extraction to ensure exhaustive removal of the desired compounds.
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then subjected to solvent-solvent partitioning. Typically, this involves dissolving the residue in an aqueous acidic solution (e.g., 5% HCl) and then extracting with a nonpolar solvent like hexane (B92381) to remove fats and waxes.
-
The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a moderately polar solvent like chloroform or ethyl acetate (B1210297) to isolate the basic alkaloids, including this compound.
-
-
Chromatographic Purification:
-
The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is employed to separate the different components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2) and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Fractions containing the compound of interest are pooled and concentrated.
-
Final purification to obtain pure this compound is achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
-
Spectroscopic and Spectrometric Analysis
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is crucial for determining the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule.
Protocol for Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
For HRMS, the instrument is calibrated with a known standard to ensure high mass accuracy.
-
The mass spectrum is acquired in positive ion mode.
-
Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data. The molecular ion peak is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Quantitative Data for this compound (MS):
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 279.34 g/mol | [1] |
| Exact Mass (HRMS) | 279.1259 g/mol | [1] |
| Major Fragment Ions (m/z) | Data not consistently available in the searched literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule.
Protocol for NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR spectrum is acquired.
-
¹³C NMR spectrum is acquired.
-
2D NMR spectra (COSY, HSQC, HMBC) are acquired to establish correlations between protons and carbons.
-
Quantitative Data for this compound (NMR):
¹H NMR (600 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 11.63 | s | OH | [3] | |
| 9.87 | s | CHO | [3] | |
| 8.14 | brs | NH | [3] | |
| 7.88 | s | H-4 | [3] | |
| 7.81 | d | 8.6 | H-5 | [3] |
| 7.20 | d | 2.0 | H-8 | [3] |
¹³C NMR (150 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 108.9 | C-6 | [3] |
| 95.6 | C-8 | [3] |
| 55.7 | OCH₃ | [3] |
| 25.7 | C-13 | [3] |
| 22.8 | C-10 | [3] |
| 18.1 | C-14 | [3] |
Note: The provided NMR data is partial. A complete assignment would require analysis of 2D NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. The carbazole nucleus and the presence of other chromophoric groups in this compound result in a characteristic UV-Vis spectrum.
Protocol for UV-Vis Spectroscopy:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. The wavelengths of maximum absorption (λmax) are recorded.
Quantitative Data for this compound (UV-Vis):
| λmax (nm) | Solvent | Reference |
| Data not consistently available in the searched literature. |
Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, characteristic peaks for the hydroxyl, amine, aldehyde, and aromatic C-H and C=C bonds are expected.
Protocol for IR Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Quantitative Data for this compound (IR):
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 3290 | O-H stretching | [3] |
| 1720 | C=O (aldehyde) stretching | [3] |
X-ray Crystallography
Application Note: Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including the absolute configuration. This technique is considered the "gold standard" for structural elucidation, provided that suitable single crystals of the compound can be grown.
Protocol for X-ray Crystallography:
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a solution of the pure compound in a suitable solvent or solvent mixture (e.g., methanol/chloroform, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
Crystallographic Data for this compound:
| Parameter | Value | Reference |
| Crystal system | Data not available in the searched literature. | |
| Space group | Data not available in the searched literature. | |
| Unit cell dimensions | Data not available in the searched literature. |
Workflow and Pathway Diagrams
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that involves the isolation and purification of the compound followed by a comprehensive analysis using a suite of spectroscopic and spectrometric techniques. The combination of data from Mass Spectrometry, NMR, UV-Vis, and IR spectroscopy allows for the unambiguous determination of its planar structure. In cases where single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure. The protocols and data presented herein serve as a guide for researchers involved in the study of this compound and other natural products.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Heptaphylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing in vivo experimental studies to evaluate the efficacy of Heptaphylline, a promising carbazole (B46965) alkaloid with demonstrated anti-cancer properties. The protocols outlined below are based on established pre-clinical models and the known biological activities of this compound, offering a robust starting point for rigorous scientific investigation.
Introduction to this compound
This compound is a naturally occurring carbazole alkaloid that has shown significant potential as an anti-cancer agent in in-vitro studies. Its proposed mechanisms of action include the induction of programmed cell death (apoptosis) and autophagy in cancer cells. Key signaling pathways implicated in this compound's activity include the modulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2, activation of the caspase cascade, and inhibition of the pro-survival Akt/NF-κB signaling pathway.[1][2] To translate these promising in-vitro findings into potential clinical applications, robust in vivo studies are essential to evaluate its efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile in a living organism.
In Vivo Experimental Design: Anti-Cancer Efficacy
The following experimental design is proposed to assess the anti-tumor efficacy of this compound in well-established xenograft models of human cancer. Given the in-vitro activity of this compound against pancreatic and colon cancer cell lines, PANC-1 (pancreatic) and HT-29 (colon) are recommended for establishing xenograft tumors in immunocompromised mice.
Preliminary Dose-Finding and Toxicity Study (Maximum Tolerated Dose - MTD)
Prior to initiating efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) of this compound in the selected animal model (e.g., athymic nude mice). This study will establish a safe and effective dose range for the subsequent efficacy trials.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Grouping: Assign mice into groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Based on data from related carbazole alkaloids, a wide dose range is recommended for the initial MTD study (e.g., 50, 150, 500, 1500 mg/kg).[3] For the structurally similar compound girinimbine, oral doses of 30 and 100 mg/kg have been used in anti-inflammatory studies.[4]
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage are common routes. The choice should be based on the physicochemical properties of the this compound formulation.
-
Dosing Schedule: Administer a single dose and monitor for 14 days, or daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in behavior, posture, activity, fur texture) twice daily.
-
At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Efficacy Study in Human Cancer Xenograft Models
This study will evaluate the ability of this compound to inhibit tumor growth in mice bearing established pancreatic (PANC-1) or colon (HT-29) cancer xenografts.
Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Culture: Culture PANC-1 or HT-29 cells under standard conditions.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 PANC-1 or HT-29 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline, DMSO/saline).
-
Group 2: this compound (Low dose, e.g., 0.5x MTD).
-
Group 3: this compound (High dose, e.g., MTD).
-
Group 4: Positive control (a standard-of-care chemotherapeutic for the respective cancer type, e.g., Gemcitabine for pancreatic cancer, 5-FU for colon cancer).
-
-
-
Drug Administration:
-
Administer this compound and control treatments according to the predetermined route and schedule (e.g., daily i.p. injections for 21 days).
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary:
-
Body weight changes.
-
Overall survival.
-
Tumor weight at the end of the study.
-
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the treatment period, euthanize a subset of mice from each group.
-
Excise tumors and process for:
-
Western Blot Analysis: To quantify the expression of key proteins in the Akt/NF-κB, apoptosis, and autophagy pathways (e.g., p-Akt, p-NF-κB, Bcl-2, Bax, cleaved caspase-3, LC3-II/I ratio).
-
Immunohistochemistry (IHC): To visualize the localization and expression of biomarkers within the tumor tissue (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Pharmacodynamic Biomarker Analysis (Western Blot)
| Treatment Group | Relative Protein Expression (Fold Change vs. Vehicle) | |||
| p-Akt/Akt | p-NF-κB/NF-κB | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: this compound-induced apoptosis and autophagy pathways.
Caption: Inhibition of the Akt/NF-κB survival pathway by this compound.
Experimental Workflow
The following diagram provides a visual representation of the proposed in vivo efficacy study workflow.
Caption: Workflow for in vivo efficacy testing of this compound.
References
Formulation of Heptaphylline for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaphylline, a naturally occurring carbazole (B46965) alkaloid, has demonstrated significant potential as an anticancer agent by inducing apoptosis and autophagy in various cancer cell lines.[1] Its therapeutic promise is, however, challenged by its poor aqueous solubility, a common hurdle for many natural product-based drug candidates. This document provides detailed application notes and experimental protocols for the formulation of this compound for preclinical in vitro and in vivo studies. The focus is on developing a stable and effective delivery system to enable accurate and reproducible preclinical evaluation. Methodologies for preparing a co-solvent-based formulation and a suspension are described, along with protocols for essential characterization and in vitro efficacy assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to developing a suitable formulation. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₂ | [2] |
| Molecular Weight | 279.3 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 171 - 172 °C | [2] |
| Solubility | Poorly soluble in water | [3] |
| Chemical Class | Carbazole Alkaloid | [1][2] |
Formulation Strategies for Poorly Soluble this compound
Given its low aqueous solubility, strategies are required to enhance the bioavailability of this compound for preclinical testing.[3] The choice of formulation depends on the specific requirements of the preclinical study (e.g., route of administration, required dose).[4] For early-stage preclinical studies, liquid formulations are often preferred for ease of dose adjustment.[4]
Co-solvent Formulation for In Vitro and In Vivo Studies
A co-solvent system can be employed to dissolve this compound for both in vitro cell-based assays and in vivo studies, particularly for intravenous administration where a solution is required.[5]
Protocol for Preparation of a 10 mg/mL this compound Stock Solution:
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the mixture until the this compound is completely dissolved.
-
Add 400 µL of PEG400 to the solution and vortex thoroughly.
-
Add 500 µL of saline or PBS to the mixture and vortex until a clear, homogenous solution is obtained.
-
This yields a 10 mg/mL stock solution. For in vitro studies, this stock solution can be further diluted with cell culture medium to achieve the desired final concentrations. For in vivo studies, the stock solution can be administered directly or diluted further with the vehicle (10% DMSO, 40% PEG400, 50% saline/PBS) to achieve the desired dosing concentration.
-
Suspension Formulation for Oral Gavage in In Vivo Studies
For high-dose oral administration in toxicological or efficacy studies, a suspension may be necessary if the required concentration exceeds the solubility of this compound in a co-solvent system.[6]
Protocol for Preparation of a 20 mg/mL this compound Suspension:
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile container
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Levigate the powder in a mortar with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while triturating to achieve the final desired concentration of 20 mg/mL.
-
Alternatively, use a homogenizer to ensure a uniform and fine particle suspension.
-
Store the suspension in a sterile, labeled container and ensure it is well-shaken before each administration.
-
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29 human colon adenocarcinoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound co-solvent stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of the co-solvent vehicle as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vivo Pharmacokinetic Study: Oral Gavage in Mice
This protocol outlines a basic pharmacokinetic study in mice to determine the absorption and disposition of this compound following oral administration.
Protocol:
-
Animals:
-
Use adult male or female mice (e.g., C57BL/6), typically 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice for 4-6 hours before dosing, with water available ad libitum.
-
-
Dose Administration:
-
Prepare the this compound formulation (co-solvent or suspension) at the desired concentration.
-
Weigh each mouse to determine the exact volume to be administered (typically 10 mL/kg).
-
Administer the formulation via oral gavage using a suitable gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for preclinical evaluation of this compound.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's proposed mechanism of inducing apoptosis.
References
- 1. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. BID-induced structural changes in BAK promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocols for Assessing the Anti-Malarial Activity of Heptaphylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the comprehensive assessment of the anti-malarial properties of Heptaphylline. The described methodologies cover in vitro parasite growth inhibition, in vivo efficacy, and cytotoxicity evaluation, crucial for the preclinical development of novel anti-malarial agents.
In Vitro Anti-malarial Activity Assessment
The initial evaluation of a potential anti-malarial compound involves determining its ability to inhibit the growth of Plasmodium falciparum in an in vitro culture system. The SYBR Green I based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[1][2]
SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.[1] As mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the parasite load.
Protocol:
-
Parasite Culture: Aseptically maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.[3] Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[4]
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well black microtiter plate. A typical concentration range to test would be from 100 µM down to 0.01 µM. Include artesunate (B1665782) as a positive control and wells with no drug as a negative control.
-
Assay Initiation: Synchronize parasite cultures to the ring stage. Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/mL SYBR Green I. Add this lysis buffer to each well and incubate in the dark at room temperature for 1 hour.[5]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[5]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of this compound that inhibits parasite growth by 50%, by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data for this compound:
A study utilizing the SYBR green assay reported the following stage-specific anti-malarial activities for this compound against P. falciparum.[4][6]
| Stage | IC₅₀ (µM) |
| Trophozoitocidal | 1.57 (± 0.2317) |
| Schizonticidal | Not explicitly quantified but noted to be more pronounced than gametocytocidal activity |
| Gametocytocidal | Not explicitly quantified but noted to be less pronounced than trophozoitocidal and schizonticidal activity |
Data from a study on the anti-malarial activity of this compound and imperatorin.[4][6]
In Vivo Anti-malarial Efficacy Assessment
To evaluate the efficacy of this compound in a living organism, the Peter's 4-day suppressive test is a standard and widely accepted model.[7][8][9] This test assesses the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[7][8][10]
Peter's 4-Day Suppressive Test
Protocol:
-
Animal Model: Use Swiss albino mice (20-25 g).
-
Parasite Inoculation: Infect the mice intraperitoneally with 1 x 10⁷ P. berghei infected red blood cells.[7]
-
Drug Administration: Two hours post-infection, randomly divide the mice into groups. Administer this compound orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).[8][11] Include a negative control group receiving the vehicle and a positive control group receiving a standard anti-malarial drug like chloroquine (B1663885) (10 mg/kg).[7][11]
-
Parasitemia Monitoring: On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.[8]
-
Microscopic Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.
-
Calculation of Suppression: Calculate the average percentage of parasitemia suppression using the following formula: [(Parasitemia in negative control - Parasitemia in treated group) / Parasitemia in negative control] x 100
Cytotoxicity Assessment
It is crucial to determine if the anti-malarial activity of this compound is due to a specific effect on the parasite or general cytotoxicity. This is assessed by testing the compound against mammalian cell lines.[12][13]
MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[14]
Protocol:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified incubator.[10][14]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.[14]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of this compound that reduces cell viability by 50%.
Selectivity Index (SI):
The selectivity of the compound is determined by calculating the Selectivity Index (SI), which is the ratio of its cytotoxicity to its anti-malarial activity.
SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)
A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Quantitative Data for this compound:
| Assay | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) |
| Cytotoxicity Assay | Red Blood Cells | > 350 | 13.76–235.90 |
Data from a study on the anti-malarial activity of this compound and imperatorin.[4][6] The high CC₅₀ value suggests low cytotoxicity against red blood cells.[4][6]
Visualizations
Caption: Workflow for assessing the anti-malarial activity of this compound.
Caption: Experimental workflow for the SYBR Green I in vitro anti-malarial assay.
References
- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. iddo.org [iddo.org]
- 6. Anti-malarial activity of the alkaloid, this compound, and the furanocoumarin, imperatorin, from Clausena anisata against human Plasmodium falciparum malaria parasites: ex vivo trophozoitocidal, schizonticidal and gametocytocidal approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 10. scispace.com [scispace.com]
- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Heptaphylline Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the total synthesis of Heptaphylline. The information is presented in a practical question-and-answer format to aid in optimizing experimental yields and overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the total synthesis of this compound?
A1: The total synthesis of this compound, a carbazole (B46965) alkaloid, is most commonly achieved through strategies that construct the core carbazole skeleton, followed by the introduction or elaboration of the side chains. Key synthetic methodologies include:
-
Fischer Indole (B1671886) Synthesis: A classic and versatile method for constructing the indole core, which is a part of the carbazole structure. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming the C-C and C-N bonds necessary to build the carbazole framework.[2]
-
Cadogan Reductive Cyclization: This method involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents to form the carbazole ring system.
-
Metal-Catalyzed Cyclization of Diaryl Amines: Transition metals like palladium can catalyze the oxidative cyclization of diaryl amines to form carbazoles.
Q2: My Fischer Indole Synthesis step to form the carbazole precursor is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in the Fischer Indole Synthesis of carbazole precursors are a common issue. Here are some potential causes and troubleshooting steps:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. If you are using a weak acid and seeing poor results, consider switching to a stronger acid like polyphosphoric acid (PPA) or a Lewis acid.[1]
-
Incorrect Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. It is advisable to start with conditions reported in the literature for similar substrates and then optimize. Careful temperature control is crucial, as some syntheses have shown that a specific temperature, for instance 80°C, can provide a better yield than general reflux conditions.[1]
-
Impure Phenylhydrazine (B124118): The purity of the phenylhydrazine starting material is paramount. Impurities can significantly inhibit the reaction. Using freshly distilled or purified phenylhydrazine is recommended. The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice.[1]
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may decompose under the reaction conditions. In such cases, pre-forming and isolating the hydrazone before proceeding with the cyclization step can improve the overall yield.
-
Electron-Withdrawing Groups: If your phenylhydrazine contains strong electron-withdrawing groups, the reaction will be more challenging. Harsher reaction conditions, such as a stronger acid and higher temperatures, may be necessary to drive the reaction to completion.[1]
Q3: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura coupling step. How can I minimize this side reaction?
A3: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following:
-
Thorough Degassing: Oxygen is a major culprit in promoting the homocoupling of boronic acids. Ensure your reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2]
-
Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to the formation of species that promote homocoupling. Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can often mitigate this issue.[2]
-
Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is crucial for stabilizing the catalytic species and preventing side reactions. A typical ratio is between 1:1 and 4:1, depending on the specific ligand and catalyst used.[2]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and an increase in side reactions, including homocoupling. Cautiously optimizing the temperature is recommended.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion in the Fischer Indole Synthesis | Ineffective acid catalyst or incorrect concentration. | Switch to a stronger Brønsted acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Optimize the acid concentration. |
| Sub-optimal reaction temperature. | Carefully control and optimize the reaction temperature. For some substrates, a specific temperature may be optimal over general reflux.[1] | |
| Poor quality of phenylhydrazine starting material. | Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt.[1] | |
| Formation of multiple isomers with unsymmetrical ketones in Fischer Indole Synthesis | Non-regioselective formation of the ene-hydrazine intermediate. | If possible, use a symmetrical ketone. A weakly acidic medium may favor indolization towards the more functionalized carbon. Isomers will likely require chromatographic separation.[1] |
| Sluggish or incomplete Suzuki-Miyaura coupling | Inefficient catalyst activation or deactivation. | Ensure the use of a reliable palladium source and fresh, unoxidized phosphine (B1218219) ligands. Consider using modern precatalyst systems (e.g., Buchwald precatalysts) for more reliable activation.[2] |
| Instability of the boronic acid. | Use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates.[2] | |
| Inadequate degassing of the reaction mixture. | Rigorously degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.[2] | |
| Difficulty in the final purification of this compound | Presence of closely related impurities or starting materials. | Employ advanced chromatographic techniques such as preparative HPLC or flash chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent system can also be effective. |
Experimental Protocols
A common synthetic approach to this compound involves the construction of a substituted carbazole core followed by the introduction of the formyl and prenyl groups. Below is a generalized protocol for a key step, the Fischer Indole Synthesis for the carbazole core, which should be adapted and optimized for specific substrates.
Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole Intermediate
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and a suitable cyclic ketone (e.g., a cyclohexanone (B45756) derivative, 1.1 eq) in ethanol (B145695) or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitor by TLC).
-
-
Cyclization:
-
To the mixture containing the phenylhydrazone, add the acid catalyst. Glacial acetic acid can often serve as both the solvent and the catalyst. Alternatively, a stronger acid like sulfuric acid or polyphosphoric acid can be added cautiously.[1]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling (e.g., in an ice bath), it can be collected by filtration.[1]
-
If the product does not precipitate, carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired tetrahydrocarbazole intermediate.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Total Synthesis
Caption: Troubleshooting workflow for low yield.
Signaling Pathway: Key Bond Formations in a Representative this compound Synthesis
Caption: Key bond formations in this compound synthesis.
References
Technical Support Center: Large-Scale Extraction of Heptaphylline
Welcome to the technical support center for the large-scale extraction and purification of Heptaphylline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of high-purity this compound, a carbazole (B46965) alkaloid primarily sourced from plants of the Clausena genus, such as Clausena lansium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Extraction Phase
Q1: What are the primary challenges in the large-scale extraction of this compound?
A1: The primary challenges in extracting this compound, a carbazole alkaloid, include its relatively low concentration in plant materials, co-extraction of structurally similar alkaloids and other impurities, potential for degradation under harsh conditions, and optimizing solvent selection for maximum yield.[1][2] Large-scale production requires robust and efficient protocols to overcome these hurdles.
Q2: My this compound extraction yield is consistently low. What are the possible causes and solutions?
A2: Low extraction yields can be attributed to several factors. A systematic approach to troubleshooting is crucial.
| Possible Cause | Recommended Solutions |
| Inefficient Solvent System | The polarity of the solvent is critical. Methanol (B129727) and ethanol (B145695) (often in aqueous solutions of 60-95%) are effective for extracting alkaloids.[3][4] Consider optimizing the solvent system. For carbazole alkaloids, non-polar solvents like hexane (B92381) may be used initially to remove lipids before methanolic extraction of the desired compounds. |
| Suboptimal Extraction Parameters | Temperature, time, and solid-to-liquid ratio significantly impact yield. Increasing temperature (e.g., to 50-60°C) can enhance solubility and diffusion, but excessive heat may cause degradation.[5][6] Optimal extraction times can range from 30 minutes for ultrasonic-assisted methods to several hours for reflux extraction.[4][6] A higher solvent-to-solid ratio (e.g., 50:1) can also improve efficiency.[7] |
| Inadequate Plant Material Preparation | Ensure the plant material (e.g., stems, leaves, or roots of Clausena lansium) is dried and finely powdered. This increases the surface area for solvent penetration and improves extraction efficiency. |
| Compound Degradation | This compound may be sensitive to high temperatures, prolonged light exposure, or extreme pH levels.[5][8] Use milder extraction techniques like ultrasound-assisted extraction (UAE) if degradation is suspected, and store extracts in dark, cool conditions.[4] |
Q3: The crude extract is complex and contains many impurities. How can I improve the initial purity?
A3: Co-extraction of impurities like other alkaloids, flavonoids, and pigments is a common issue.[1] A multi-step extraction strategy is recommended. For example, perform an initial extraction with a non-polar solvent like hexane to remove lipids and chlorophylls (B1240455) before extracting the target alkaloids with a more polar solvent like methanol or ethanol.[9] Subsequently, liquid-liquid partitioning between an organic solvent and an acidic aqueous solution can help separate basic alkaloids from neutral and acidic impurities.[10]
Purification Phase
Q4: I'm having difficulty separating this compound from other co-eluting carbazole alkaloids during chromatography. What should I do?
A4: Co-elution is a significant challenge due to the structural similarity of carbazole alkaloids found in Clausena species.[11][12]
-
Optimize Chromatographic Conditions: Experiment with different stationary phases (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase compositions. A gradient elution, for instance, starting with a non-polar solvent like chloroform (B151607) and gradually increasing polarity by adding methanol, can improve resolution on a silica gel column.[5]
-
pH Gradient Extraction: Utilize the differences in basicity between alkaloids. By dissolving the crude extract in an organic solvent and performing successive extractions with aqueous buffers of decreasing pH, alkaloids can be selectively separated based on their pKa values.[10]
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method. Developing a selective HPLC method is key to resolving closely related compounds.
Q5: My purified this compound sample shows signs of degradation over time. What are the best storage conditions?
A5: Alkaloids can be susceptible to degradation from light, heat, and oxidation. For long-term stability, store purified this compound as a solid in a tightly sealed, amber-colored vial at low temperatures (e.g., -20°C).[8] If storing in solution, use a suitable, dry solvent and keep it refrigerated for short periods only.
Quantification
Q6: What is the most reliable method for quantifying this compound in my extracts and final product?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard for accurate quantification of alkaloids like this compound.[13][14] An external standard method, using a calibration curve generated from a certified reference standard of this compound, is typically employed for accurate concentration determination.[15]
Data on Optimized Extraction Parameters
The following tables summarize optimized parameters from studies on Clausena species and other plants, which can serve as a starting point for developing a large-scale this compound extraction protocol.
Table 1: Examples of Solvent Extraction Parameters
| Plant Source / Compound Class | Solvent System | Temperature (°C) | Time | Solid:Liquid Ratio | Reference |
| Clausena lansium (Pericarp) | Methanol | 50°C | 30 min | 1:25 (g/mL) | [4] |
| Clausena harmandiana (Carbazoles) | Light exposure was a key factor | - | - | - | [16] |
| Phenolic Compounds | 60% Aqueous Methanol | 25°C | 180 min | - | [6] |
| Biflavonoids | 80% Ethanol | 50-70°C | 60-120 min | 1:20 to 1:40 (g/mL) | [5] |
| Alkaloids (General) | 70% Ethanol | - | 4.8 hours | 1:8.7 (g/mL) | [17] |
Table 2: Comparison of Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction. | Time-consuming, uses large solvent volumes, potential for thermal degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Faster, less solvent, suitable for thermolabile compounds.[4] | Can be less efficient for dense plant materials. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
| Reflux Extraction | Boiling a solvent with the plant material. | Simple setup, effective for many compounds. | Requires heat, potential for degradation of sensitive compounds.[3] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of this compound
This protocol is a generalized methodology based on common practices for carbazole alkaloid extraction from Clausena species.[3][4][5]
1. Plant Material Preparation:
- Obtain dried stems and leaves of Clausena lansium.
- Grind the plant material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
2. Extraction:
- Pack the powdered plant material (e.g., 10 kg) into a large-scale extractor.
- Perform an initial extraction with 95% methanol (e.g., 20 L) by refluxing for 2-3 hours.
- Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the methanol extracts.
3. Solvent Partitioning and Fractionation:
- Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
- Suspend the residue in water (e.g., 5 L) and perform a liquid-liquid extraction with petroleum ether or hexane (3 x 5 L) to remove non-polar impurities like fats and chlorophylls. Discard the organic layer.
- Subsequently, extract the aqueous suspension with ethyl acetate (B1210297) (3 x 5 L). The ethyl acetate fraction will contain this compound and other carbazole alkaloids.
- Concentrate the ethyl acetate fraction to dryness to yield the crude alkaloid extract.
4. Chromatographic Purification:
- Prepare a large silica gel (200-300 mesh) column.
- Dissolve the crude alkaloid extract in a minimal amount of dichloromethane (B109758) or chloroform.
- Load the sample onto the column.
- Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 99:1 to 90:10, v/v chloroform:methanol).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
- Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for diagnosing low this compound yield.
References
- 1. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Study of Stem and Leaf of Clausena lansium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Carbazole alkaloids from the fruits of Clausena anisum-olens with potential PTP1B and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrphr.org [iosrphr.org]
- 14. impactfactor.org [impactfactor.org]
- 15. jasco-global.com [jasco-global.com]
- 16. Production of carbazole alkaloids through callus and suspension cultures in Clausena harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Heptaphylline Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Heptaphylline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial method development, a reversed-phase HPLC method is recommended. Based on the analysis of similar alkaloid structures, the following parameters can be used as a starting point:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of Acetonitrile (B52724) (or Methanol) and water (or a buffer like ammonium (B1175870) acetate). A good starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound contains a conjugated aromatic system, which should exhibit strong UV absorbance. A starting wavelength of around 230 nm or 270 nm is recommended. A UV scan of a standard solution will help determine the optimal wavelength (λmax).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient (or controlled at 25-30 °C for better reproducibility)
Q2: My chromatogram shows no peak for this compound. What should I do?
A2: This issue can arise from several factors. Follow these troubleshooting steps:
-
Check Sample Preparation: Ensure the this compound standard or sample is fully dissolved in the mobile phase or a compatible solvent. Incompatibility between the injection solvent and the mobile phase can cause precipitation.
-
Verify Instrument Connections: Check all tubing and fittings for leaks, especially between the injector and the detector.
-
Confirm Detector Settings: Ensure the detector is on, and the correct wavelength is set. Check the lamp status.
-
Assess Mobile Phase Composition: If the mobile phase is too strong (too much organic solvent), this compound might be eluting very early, possibly in the solvent front. Try a weaker mobile phase (e.g., increase the aqueous component).
-
Injection Issues: Ensure the autosampler is drawing and injecting the sample correctly. Check for air bubbles in the sample loop.
Q3: The this compound peak is tailing or fronting. How can I improve the peak shape?
A3: Poor peak shape is a common problem. Here are the likely causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the basic nitrogen in this compound and acidic silanol (B1196071) groups on the silica-based column packing. Column contamination or degradation.
-
Solution:
-
Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
-
Use a mobile phase with a slightly acidic pH (e.g., pH 3-4 with formic acid or phosphoric acid) to protonate the this compound.
-
Employ an end-capped column or a column specifically designed for basic compounds.
-
Clean the column with a strong solvent wash.
-
-
-
Peak Fronting:
-
Cause: Sample overload or poor sample solubility in the mobile phase.
-
Solution:
-
Reduce the concentration of the injected sample.
-
Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
-
-
Q4: The retention time of my this compound peak is drifting. What is causing this?
A4: Retention time instability can compromise the reliability of your analysis.[1] Common causes include:
-
Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when changing mobile phases.[2]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily.[2] Solvent evaporation can alter the composition and affect retention times. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[1] Even small changes in ambient temperature can affect retention.
-
Flow Rate Instability: Check the pump for leaks and ensure it is properly primed to remove air bubbles.[2]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.[1]
Q5: My baseline is noisy or drifting. How can I fix this?
A5: A stable baseline is crucial for accurate quantification.
-
Noisy Baseline:
-
Drifting Baseline:
-
Cause: Column temperature not stable, mobile phase composition changing (common in gradients), or a contaminated column bleeding into the detector.
-
Solution: Use a column oven. Ensure proper mixing of gradient solvents. Clean the column with appropriate solvents.
-
Experimental Protocols
A detailed methodology for a starting point in this compound analysis is provided below. This should be optimized for your specific instrumentation and analytical needs.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For formulated products, a suitable extraction method should be developed. For example, grind tablets to a fine powder, weigh a portion equivalent to a known amount of this compound, and extract with a suitable solvent (e.g., methanol) using sonication. Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC Operating Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
The following tables provide typical performance characteristics that should be aimed for during method validation for this compound analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| RSD of Retention Time | < 1.0% |
| RSD of Peak Area | < 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Concentration Range | e.g., 1 - 100 µg/mL |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC analysis issues.
References
overcoming solubility issues of Heptaphylline in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of working with Heptaphylline, a promising carbazole (B46965) alkaloid known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a lipophilic, poorly water-soluble compound.[1] Its rigid, conjugated carbazole structure contributes to its low solubility in aqueous media.[2] For a drug to be absorbed and exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[3][4] The limited solubility of this compound is a significant hurdle for in vitro and in vivo experiments.
Q2: What are the first troubleshooting steps I should take for solubility issues?
A2: Before employing advanced methods, consider these initial steps:
-
pH Adjustment: this compound's solubility may be pH-dependent. Test its solubility in a range of buffers (e.g., pH 2.0 to 7.4) to determine if ionization can improve dissolution.[5][6]
-
Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[3][7] While micronization enhances the rate of dissolution, it's important to note that it does not increase the equilibrium or saturation solubility of the drug.[3][5]
-
Sonication: Applying ultrasonic energy can help break down particle agglomerates and facilitate the dissolution of small amounts of the compound.
Q3: Which solubility enhancement technique is most suitable for this compound?
A3: The choice of technique depends on your experimental goals, required concentration, and dosage form.[3] Common strategies include using co-solvents, forming inclusion complexes with cyclodextrins, or developing nanoparticle formulations.[5][8][9] The following table summarizes and compares these primary methods.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Approx. Fold Solubility Increase | Key Advantages | Common Challenges |
| Co-solvency | Reducing solvent polarity by adding a water-miscible organic solvent.[10] | 10 - 100x | Simple to prepare; suitable for early-stage in vitro testing. | Potential for drug precipitation upon dilution; solvent toxicity in cell-based assays or in vivo. |
| Cyclodextrin (B1172386) Complexation | Encapsulating the hydrophobic drug within the cyclodextrin's lipophilic cavity.[11][12] | 10 - 500x | Significant solubility enhancement; increases stability; low toxicity.[13] | Requires specific host-guest compatibility; can be more complex to prepare. |
| Nanoparticle Formulation | Increasing surface-area-to-volume ratio, which enhances dissolution rate and saturation solubility.[14][15] | >1000x | High drug loading capacity; potential for targeted delivery; improves bioavailability.[15][16] | Complex formulation process; requires specialized equipment; potential for physical instability. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at a solid state.[10] | 10 - 200x | Enhances dissolution rate; established manufacturing techniques (e.g., solvent evaporation, hot melt extrusion).[10] | Potential for drug recrystallization during storage, leading to decreased solubility. |
Note: The "Approx. Fold Solubility Increase" is a general estimate for poorly soluble drugs and the actual value for this compound may vary.
Troubleshooting Guides & Experimental Protocols
Q4: How do I use co-solvents to dissolve this compound for an in vitro experiment?
A4: The co-solvency method involves dissolving this compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous medium.[7][10]
Experimental Protocol: Co-solvent Method
-
Solvent Selection: Choose a biocompatible co-solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG 400).[17][18] DMSO is a common choice for cell culture experiments but should be kept at a final concentration of <0.5% (v/v) to avoid toxicity.
-
Stock Solution Preparation: Weigh the required amount of this compound powder. Dissolve it in the minimum necessary volume of your chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing/Sonication: Vortex the mixture thoroughly. If necessary, use a short burst of sonication to ensure the compound is fully dissolved.
-
Working Solution Preparation: Add the stock solution dropwise into your pre-warmed aqueous buffer (e.g., cell culture media, PBS) while vortexing to create the final working concentration. This rapid mixing helps prevent immediate precipitation.
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is below toxic levels for your specific application.
Q5: How can cyclodextrins improve this compound solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate a poorly soluble "guest" molecule like this compound into their cavity, forming a water-soluble inclusion complex.[11][12] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.
Q6: What is a reliable protocol for preparing a this compound-cyclodextrin inclusion complex?
A6: This protocol describes the preparation of an inclusion complex using the kneading method, which is straightforward and effective.
Experimental Protocol: Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. This ratio can be optimized later.
-
Reagent Preparation: Weigh the appropriate amounts of this compound and HP-β-CD.
-
Kneading: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol (50:50 v/v) solution to form a paste.
-
Drug Incorporation: Gradually add the this compound powder to the paste while continuously triturating (kneading) for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated, or use a lyophilizer (freeze-dryer) to obtain a fine powder.
-
Reconstitution: The resulting powder is the inclusion complex, which should now be readily soluble in your aqueous buffer.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR).[13]
Q7: How can I formulate this compound into nanoparticles?
A7: Formulating this compound as nanoparticles, such as in polymeric nanoparticles or solid lipid nanoparticles (SLNs), can dramatically increase its bioavailability.[16][19] These methods encapsulate the drug within a carrier, increasing its surface area and solubility.[14] A common laboratory-scale method is nanoprecipitation.
Experimental Protocol: Nanoprecipitation for Polymeric Nanoparticles
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid)) in a water-miscible organic solvent like acetone (B3395972) or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA - polyvinyl alcohol) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator or by stirring at room temperature overnight.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and non-encapsulated drug.
-
Storage/Use: The resulting nanoparticle suspension can be used directly or lyophilized into a powder for long-term storage.
Visual Guides: Workflows and Mechanisms
Here are several diagrams to visually represent key workflows and biological pathways relevant to your this compound research.
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complex formation with this compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. brieflands.com [brieflands.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. nbinno.com [nbinno.com]
- 12. oatext.com [oatext.com]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 19. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Cytotoxicity of Heptaphylline in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Heptaphylline. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound between normal and cancer cells?
A1: this compound, a carbazole (B46965) alkaloid, has demonstrated a degree of selective cytotoxicity, showing greater potency against cancer cells than normal cells. Studies have reported that the half-maximal inhibitory concentration (IC50) of this compound is significantly higher in normal cell lines compared to various cancer cell lines, suggesting an inherent therapeutic window.[1][2][3] For instance, the IC50 for normal human pancreatic ductal cells (H6c7) was found to be approximately eight times higher than for PANC-1 pancreatic cancer cells.[1][2]
Q2: Are there any structural modifications to this compound that can decrease its toxicity in normal cells?
A2: Yes, structural modification of the this compound scaffold is a promising strategy. Research on synthetic derivatives has shown that it is possible to enhance anticancer activity while reducing toxicity to normal cells. For example, an oxime derivative of this compound, designated as Ih, exhibited potent cytotoxicity against the NCI-H187 cancer cell line while demonstrating only weak cytotoxicity against normal Vero cells.[4] This suggests that medicinal chemistry efforts can be directed towards synthesizing analogs with an improved safety profile.
Q3: What drug delivery strategies can be employed to minimize this compound's effect on normal cells?
A3: Targeted drug delivery systems are a key approach to reducing off-target cytotoxicity. By encapsulating this compound into nanoformulations, its delivery can be directed primarily to tumor tissues, thereby lowering its concentration in and effect on healthy tissues.[5][6][7] Potential nanoformulations include:
-
Liposomes: These lipid-based vesicles can encapsulate this compound and can be surface-modified with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, allowing for controlled release and targeted delivery.[5][7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can enhance the bioavailability of poorly soluble drugs like this compound and can be tailored for targeted delivery.[5]
Q4: Can combination therapy be used to reduce the required dose and, consequently, the cytotoxicity of this compound?
A4: Combination therapy is a standard approach in cancer treatment to enhance efficacy and reduce side effects.[8] By combining this compound with other anticancer agents that have different mechanisms of action, it may be possible to achieve a synergistic or additive effect, allowing for a reduction in the dosage of this compound needed to achieve a therapeutic outcome. This dose reduction would, in turn, lessen its cytotoxic impact on normal cells. The choice of the combination agent would depend on the specific cancer type and the signaling pathways involved.
Q5: What is "cyclotherapy," and could it be a viable strategy for this compound?
A5: Cyclotherapy is a therapeutic strategy that aims to protect normal, healthy cells from the toxic effects of chemotherapy.[9][10][11] It involves a two-step process:
-
Pre-treatment with a cytostatic agent that induces a temporary cell cycle arrest (e.g., in G1 or G2 phase) in normal cells, which typically have functional cell cycle checkpoints (like wild-type p53).
-
Subsequent administration of a cytotoxic drug that primarily targets rapidly dividing cells.
Since cancer cells often have defective cell cycle checkpoints, they continue to proliferate and are selectively killed by the cytotoxic agent, while the arrested normal cells are spared.[10][11] If this compound's cytotoxicity is cell-cycle dependent, a cyclotherapy approach could be a viable strategy to protect normal cells. This would require experimental validation to determine the optimal cytostatic agent and timing of administration.
Troubleshooting Guides
Issue 1: High cytotoxicity of this compound observed in primary normal cell cultures.
-
Possible Cause: Primary cells can be more sensitive than immortalized cell lines. The concentration of this compound may be too high for the specific primary cell type.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Determine the IC50 of this compound on your specific primary normal cells to identify a less toxic concentration range.
-
Compare with a Cancer Cell Line: Run a parallel experiment with a relevant cancer cell line to determine the selectivity index (IC50 of normal cells / IC50 of cancer cells). A higher selectivity index indicates a better therapeutic window.
-
Reduce Incubation Time: Assess cytotoxicity at earlier time points (e.g., 12, 24, 48 hours) to see if a shorter exposure time can achieve the desired effect on cancer cells while minimizing toxicity to normal cells.
-
Consider Co-culture Models: If applicable to your research, use a co-culture system of normal and cancer cells to better mimic the in vivo environment and assess differential cytotoxicity.
-
Issue 2: this compound derivative shows reduced cytotoxicity in cancer cells as well as normal cells.
-
Possible Cause: The structural modification may have altered the pharmacophore responsible for its cytotoxic activity, reducing its overall potency.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Systematically evaluate a series of derivatives to understand which structural features are critical for anticancer activity versus which contribute to toxicity in normal cells.[12]
-
Mechanism of Action Studies: Investigate whether the derivative still engages the same molecular targets as the parent this compound. Changes in the mechanism could explain the altered activity profile.
-
In Silico Modeling: Use computational docking studies to predict the binding of the derivatives to their putative targets, which can help in prioritizing which analogs to synthesize and test.[12]
-
Issue 3: Nanoformulation of this compound does not show improved selectivity.
-
Possible Cause: The nanoformulation may not be stable, leading to premature release of this compound. Alternatively, the targeting moiety may not be effective, or the nanoparticle itself may have some inherent toxicity.
-
Troubleshooting Steps:
-
Characterize Nanoparticle Stability: Assess the stability of the nanoformulation in cell culture media over the duration of the experiment to ensure it is not prematurely releasing the drug.
-
Evaluate Targeting Efficiency: Use fluorescently labeled nanoparticles to quantify their uptake by cancer cells versus normal cells using techniques like flow cytometry or fluorescence microscopy.
-
Test "Empty" Nanoparticles: Treat both normal and cancer cells with the nanoformulation without the encapsulated this compound to determine if the nanocarrier itself has any cytotoxic effects.
-
Optimize Drug Loading and Release: Vary the drug-to-carrier ratio and the composition of the nanoparticle to optimize the drug loading and achieve a more controlled release profile.
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50) of this compound in Normal vs. Cancer Cell Lines
| Compound | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| This compound | H6c7 (Pancreatic) | ~90 | PANC-1 (Pancreatic) | ~12 | ~7.5 | [1][2] |
| This compound | Hs172.T (Bladder) | ~95 | RT4 (Bladder) | ~25 | ~3.8 | [3] |
Table 2: Cytotoxicity (IC50) of a this compound Derivative (Ih)
| Compound | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative Ih | Vero (Monkey Kidney) | 66.01 | NCI-H187 (Lung) | 0.02 | [4] |
| Derivative Ih | Vero (Monkey Kidney) | 66.01 | KB (Oral) | 0.17 | [4] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells (both normal and cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Visualizations
Caption: Overview of strategies to mitigate this compound's cytotoxicity in normal cells.
Caption: Troubleshooting workflow for addressing high cytotoxicity in normal cells.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity of the this compound and 7-methoxythis compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combination Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the NEDD8 inhibitor MLN4924 (Pevonedistat) in a cyclotherapy approach to protect wild-type p53 cells from MLN4924 induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the NEDD8 inhibitor MLN4924 (Pevonedistat) in a cyclotherapy approach to protect wild-type p53 cells from MLN4924 induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclotherapy: opening a therapeutic window in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
Technical Support Center: Enhancing the Stability of Heptaphylline and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting stability issues related to heptaphylline and its derivatives. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring carbazole (B46965) alkaloid isolated from plants of the Clausena genus.[1] Its potential anticancer properties make it a compound of significant interest in pharmacological research.[1] Like many complex organic molecules, this compound's intricate structure, which includes a hydroxyl group, an aldehyde, and a prenyl group attached to a carbazole backbone, makes it susceptible to degradation under various environmental conditions.[2] Ensuring its stability is crucial for obtaining reliable experimental results and for the development of viable pharmaceutical formulations.
Q2: What are the common degradation pathways for a molecule like this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its functional groups, potential degradation pathways include:
-
Oxidation: The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[3]
-
Hydrolysis: Although generally stable, the molecule could undergo hydrolysis under extreme pH conditions, potentially affecting the carbazole ring or attached functional groups.[4][5]
-
Photodegradation: Aromatic systems and compounds with conjugated double bonds, like this compound, can be sensitive to light, particularly UV radiation, leading to the formation of degradation products.[6][7]
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to break chemical bonds and initiate degradation.[3][4]
Q3: How can I assess the stability of my this compound sample?
A3: A forced degradation study is the standard approach to assess the intrinsic stability of a drug substance.[4][8][9] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability conditions.[4] The goal is to generate potential degradation products and identify the conditions under which the molecule is unstable. These studies are crucial for developing and validating a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[10][11]
Q4: What are some general strategies to enhance the stability of this compound and its derivatives?
A4: To improve stability, consider the following strategies:
-
pH Control: Using buffers in solutions can maintain an optimal pH where the molecule is most stable.[12]
-
Protection from Light: Storing samples in amber vials or in the dark can prevent photodegradation.[7]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging solutions and the headspace of vials with an inert gas like nitrogen or argon can prevent oxidation.
-
Use of Antioxidants: Adding antioxidants to formulations can inhibit oxidative degradation.[13]
-
Temperature Control: Storing samples at recommended low temperatures (e.g., refrigerated or frozen) can slow down degradation rates.
-
Appropriate Formulation: For drug development, strategies like creating more stable salt forms, co-crystallization, or encapsulation in lipid-based formulations can enhance stability.[14][15]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Oxidative degradation or pH-mediated degradation. | 1. Prepare solutions fresh before each experiment.2. De-gas solvents and purge the container with nitrogen.3. Add a suitable antioxidant (e.g., BHT, ascorbic acid).4. Buffer the solution to a neutral or slightly acidic pH and assess stability. |
| Appearance of unknown peaks in HPLC chromatogram after sample preparation. | Degradation due to light exposure or incompatible solvent. | 1. Protect the sample from light at all stages of preparation and analysis.2. Investigate the compatibility of the solvent with this compound. Consider less reactive solvents.3. Perform a forced degradation study to identify if the new peaks correspond to known degradants. |
| Inconsistent results between experimental replicates. | Sample instability under experimental conditions. | 1. Tightly control experimental parameters such as temperature, pH, and light exposure.2. Analyze samples immediately after preparation.3. Validate the analytical method for robustness to ensure minor variations in method parameters do not significantly affect results. |
| Solid sample changes color or appearance upon storage. | Thermal degradation or reaction with atmospheric moisture/oxygen. | 1. Store the solid material in a tightly sealed container, preferably in a desiccator, under refrigeration, and protected from light.2. Consider storing under an inert atmosphere. |
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Total Impurities/Degradants (%) | Mass Balance (%) | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 hrs | ||||
| 8 hrs | |||||
| 24 hrs | |||||
| Base Hydrolysis (0.1 M NaOH, 60°C) | 2 hrs | ||||
| 8 hrs | |||||
| 24 hrs | |||||
| Oxidative (3% H₂O₂, RT) | 2 hrs | ||||
| 8 hrs | |||||
| 24 hrs | |||||
| Thermal (80°C, Solid State) | 24 hrs | ||||
| 72 hrs | |||||
| Photolytic (ICH Option 2, Solid State) | 1.2 million lux hours & 200 W h/m² | ||||
| Control (RT, protected from light) | 72 hrs |
Table 2: Purity Profile of this compound by HPLC After Forced Degradation
| Stress Condition | This compound Peak Area (%) | RRT of Degradant 1 | Peak Area of Degradant 1 (%) | RRT of Degradant 2 | Peak Area of Degradant 2 (%) | ... |
| Acid Hydrolysis | ||||||
| Base Hydrolysis | ||||||
| Oxidative | ||||||
| Thermal | ||||||
| Photolytic | ||||||
| Control |
*RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.[4]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade acetonitrile (B52724) and water
-
Calibrated pH meter, oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at 60°C.
-
Withdraw samples at predefined time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at 60°C.
-
Withdraw samples at predefined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at predefined time points.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C.
-
Withdraw samples at predefined time points.
-
Dissolve and dilute to the target concentration for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve and dilute the samples to the target concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and storing it under normal laboratory conditions, protected from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is versatile for a wide range of small molecules.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Run a gradient elution from a low to a high concentration of the organic solvent (e.g., 10% to 90% acetonitrile over 30 minutes) to elute all components, including potential degradants.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure no peaks are missed.
-
Method Optimization:
-
Inject a mixture of the stressed (degraded) samples.
-
Adjust the gradient slope, flow rate (typically 1.0 mL/min), and mobile phase pH to achieve adequate resolution (Rs > 2) between this compound and all degradation peaks.
-
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks.
Visualizations
References
- 1. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
- 2. This compound | C18H17NO2 | CID 5318015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. Photodegradation of pharmaceuticals in the aquatic environment: A review | Semantic Scholar [semanticscholar.org]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijpca.org [ijpca.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipid oxidation and improving the oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimization of Heptaphylline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of Heptaphylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a naturally occurring carbazole (B46965) alkaloid found in plants of the Clausena genus.[1] It is of significant research interest due to its potential anticancer properties, including the ability to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines.[1]
Q2: What are the common strategies for the total synthesis of this compound? A2: Modern synthetic routes focus on constructing the core carbazole skeleton. Key reactions often include transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination to form the crucial carbon-nitrogen bonds.[1] The first total synthesis was reported in 1972.[1]
Q3: How is this compound typically isolated from natural sources? A3: The process begins with extracting dried plant material (such as roots or stem bark) with an organic solvent like methanol (B129727) or ethyl acetate.[1] This crude extract then undergoes multi-step purification using sophisticated chromatographic techniques to yield the pure compound.[1]
Q4: What methods are recommended for purifying synthetic this compound? A4: A combination of chromatographic techniques is standard. Initial purification of the crude product is often done using column chromatography, with fractions monitored by Thin-Layer Chromatography (TLC).[1] For achieving high purity, High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase HPLC, is the method of choice.[1]
Q5: How can the purity and identity of the final product be confirmed? A5: The purity and structural integrity of isolated this compound are assessed using spectroscopic and spectrometric methods. Mass Spectrometry (MS) is used to determine the exact molecular weight and fragmentation pattern.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm purity by ensuring the sample corresponds to a single molecular weight.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the key cross-coupling steps.
Issue 1: Low or No Yield in the Suzuki-Miyaura Coupling Step for Biphenyl (B1667301) Precursor Formation.
-
Question: My Suzuki-Miyaura reaction to form the biphenyl intermediate is showing very low conversion. What are the common causes and how can I troubleshoot this?
-
Answer: Low yield in Suzuki-Miyaura coupling is a frequent issue. Consider the following factors:
-
Catalyst Activity: The Palladium catalyst (e.g., Pd(PPh₃)₄) may be deactivated. Ensure it has been stored under an inert atmosphere and is not expired. Consider using a more active pre-catalyst.
-
Base and Solvent: The choice of base and solvent is critical. An inadequate base may not facilitate the transmetalation step effectively. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. The solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water) must be thoroughly degassed to remove oxygen, which can poison the catalyst.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation. Check the purity of the boronic acid and consider using a freshly opened bottle or recrystallizing it.
-
Reaction Temperature: The reaction may require higher temperatures to proceed. If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to 90-100 °C, monitoring for any potential degradation of starting materials.
-
Issue 2: Formation of Side Products in the Buchwald-Hartwig Amination for Carbazole Ring Closure.
-
Question: I am observing significant side products, such as hydrodehalogenation of my aryl halide, during the intramolecular Buchwald-Hartwig amination. How can I improve the selectivity?
-
Answer: Minimizing side products in Buchwald-Hartwig amination requires careful optimization of reaction parameters.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and promoting the desired reductive elimination. If you are using a generic phosphine (B1218219) ligand, consider switching to a more specialized ligand known for promoting C-N bond formation, such as a biarylphosphine ligand (e.g., XPhos, SPhos).
-
Base Strength: A base that is too strong or too weak can lead to side reactions. Common bases include NaOt-Bu and K₃PO₄. The choice depends on the substrate; a weaker base like K₃PO₄ can sometimes reduce side reactions.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and the formation of side products. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction at the lowest effective temperature can also improve selectivity.
-
Issue 3: Difficulty in Removing Catalyst Residues from the Final Product.
-
Question: My final this compound product is contaminated with residual palladium, which is difficult to remove by standard column chromatography. What purification strategies can I employ?
-
Answer: Removing trace metals from the final product is essential, especially for pharmacological applications.
-
Aqueous Workup: A thorough aqueous workup with a chelating agent can remove a significant portion of the metal catalyst. Washing the organic layer with a solution of EDTA or ammonium (B1175870) chloride can be effective.
-
Filtration through Scavengers: Before final purification, filter the crude product solution through a pad of celite or a specialized metal scavenger resin. These materials have a high affinity for palladium and can effectively trap it.
-
Recrystallization: If the final product is a solid, recrystallization is an excellent method for purification. Choose a solvent system where this compound has good solubility at high temperatures but poor solubility at room temperature or below.
-
Preparative HPLC: As a final step, preparative HPLC is highly effective for separating the target compound from closely related impurities and residual catalyst.[1]
-
Data Presentation: Reaction Condition Optimization
Optimizing reaction conditions is a systematic process of adjusting parameters to maximize yield and minimize impurities.[][3] The tables below summarize hypothetical optimization data for key steps in a generic this compound synthesis.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | 92 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 89 |
Table 2: Optimization of Intramolecular Buchwald-Hartwig Amination
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | NaOt-Bu (1.5) | Toluene | 110 | 12 | 60 |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 110 | 12 | 75 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 8 | 88 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Dioxane | 100 | 6 | 95 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 6 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbazole Core via Suzuki Coupling and Buchwald-Hartwig Amination
This is a representative protocol and may require optimization for specific substrates.
-
Step A: Suzuki-Miyaura Coupling
-
To a flame-dried, three-necked flask under an argon atmosphere, add the aryl halide (1.0 equiv.), aryl boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add degassed dioxane and degassed water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours, monitoring progress by TLC.[4]
-
After completion, cool the mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the biphenyl intermediate.
-
-
Step B: Intramolecular Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an argon atmosphere, add the purified biphenyl intermediate from Step A (1.0 equiv.) and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude carbazole product via column chromatography, followed by recrystallization or preparative HPLC to yield the final pure product.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
minimizing byproducts in the synthesis of Heptaphylline analogues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of Heptaphylline analogues. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound and its analogues?
A1: The most prevalent methods for synthesizing the carbazole (B46965) core of this compound analogues are the Fischer indole (B1671886) synthesis and the Bischler-Möhlau indole synthesis. The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions.[1] The Bischler-Möhlau synthesis utilizes an α-bromo-acetophenone and an excess of an aniline (B41778) derivative.[2] Modifications of these classical methods, such as using microwave irradiation or different catalyst systems, have also been developed to improve yields and reduce reaction times.[2][3]
Q2: What are the typical byproducts observed in the Fischer indole synthesis of this compound analogues?
A2: In the Fischer indole synthesis of carbazole alkaloids, several side reactions can lead to the formation of byproducts. These can include:
-
Incomplete cyclization: Leading to the persistence of phenylhydrazone intermediates.
-
"Abnormal" Fischer indolization: Cyclization can occur at an alternative position on the benzene (B151609) ring, especially with certain substitution patterns (e.g., methoxy (B1213986) groups), leading to regioisomeric carbazole byproducts.
-
Aldol (B89426) condensation: Self-condensation of the ketone starting material can occur under acidic conditions.
-
Over-alkylation: If alkylating agents are used, reaction at positions other than the intended nitrogen can occur.
Q3: How can I minimize byproduct formation in the Bischler-Möhlau synthesis?
A3: The Bischler-Möhlau synthesis often requires harsh conditions, which can lead to poor yields and byproduct formation.[2] To minimize these issues, consider the following:
-
Milder reaction conditions: The use of catalysts like lithium bromide can facilitate the reaction under milder conditions.[2]
-
Microwave irradiation: This technique can reduce reaction times and potentially minimize the formation of degradation byproducts.[2]
-
Purification of starting materials: Ensure the α-bromo-acetophenone and aniline derivatives are pure to avoid side reactions from impurities.
Q4: What are the recommended methods for purifying crude this compound analogues?
A4: Purification of carbazole alkaloids typically involves a combination of techniques:
-
Acid-Base Extraction: This is effective for separating the basic carbazole alkaloids from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The alkaloids move to the aqueous phase and can be recovered by basifying the solution and extracting with an organic solvent.
-
Column Chromatography: Silica (B1680970) gel or alumina (B75360) are common stationary phases. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or chloroform) is typically used to separate the desired product from closely related byproducts.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often employed as a final purification step.
Troubleshooting Guides
Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate acid strength or concentration. | Optimize the acid catalyst (e.g., try polyphosphoric acid, zinc chloride, or a stronger Brønsted acid) and its concentration. |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. | |
| Formation of multiple unidentified spots on TLC | Decomposition of starting materials or product. | Use milder reaction conditions (lower temperature, less harsh acid). Ensure starting materials are pure. |
| Competing side reactions (e.g., aldol condensation). | Modify the reaction conditions to disfavor the side reaction (e.g., change the acid catalyst or solvent). | |
| Isolation of phenylhydrazone intermediate | Incomplete cyclization. | Increase the reaction temperature or use a stronger acid catalyst to promote the[4][4]-sigmatropic rearrangement. |
Byproduct Formation in Bischler-Möhlau Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of tar-like material | Harsh reaction conditions leading to polymerization/decomposition. | Employ milder conditions, such as using lithium bromide as a catalyst or exploring microwave-assisted synthesis.[2] |
| Presence of multiple, difficult-to-separate spots | Formation of regioisomers or other side products. | Optimize the reaction temperature and time. Consider using a different synthetic route if regioselectivity is a persistent issue. |
| Unreacted α-bromo-acetophenone | Insufficient aniline or deactivation of the aniline. | Use a larger excess of the aniline derivative. Ensure the aniline is of high purity. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a this compound Analogue
-
Hydrazone Formation: A mixture of the appropriate substituted phenylhydrazine (1.0 eq) and a cyclic ketone (1.1 eq) in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is stirred at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
Cyclization: The acid catalyst (e.g., polyphosphoric acid, 10 eq by weight, or a Lewis acid like ZnCl₂) is added to the reaction mixture.
-
Heating: The mixture is heated to 80-120 °C for 2-6 hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient: Start with 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound analogues.
Caption: Troubleshooting logic for optimizing the synthesis of this compound analogues.
References
Technical Support Center: Improving the Efficiency of Heptaphylline Purification
Welcome to the technical support center for Heptaphylline purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this promising carbazole (B46965) alkaloid. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to enhance the efficiency of your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a naturally occurring carbazole alkaloid with the chemical formula C₁₈H₁₇NO₂ and a molecular weight of 279.34 g/mol . It is primarily isolated from various plant species of the Clausena genus, which belongs to the Rutaceae family. Notably, it has been extracted from Clausena heptaphylla, Clausena harmandiana, and Clausena anisata.[1] This compound is of significant interest due to its potential anticancer properties.
Q2: What are the common methods for purifying this compound?
The most common method for purifying this compound from plant extracts is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase moves through it. For carbazole alkaloids like this compound, silica (B1680970) gel is a frequently used stationary phase, often in combination with a gradient of non-polar to polar organic solvents as the mobile phase. Other chromatographic techniques such as preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be employed for further purification.
Q3: How can I monitor the progress of this compound purification?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the separation of this compound during column chromatography. By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be visualized, often under UV light. An ideal solvent system for TLC will show a clear separation between this compound and other components in the crude extract, with the this compound spot having a retention factor (Rf) value that allows for good resolution.
Q4: What are some key factors affecting the yield and purity of this compound?
Several factors can influence the final yield and purity of this compound, including:
-
Extraction Efficiency: The initial extraction of the plant material must be optimized to maximize the recovery of this compound.
-
Choice of Chromatographic Conditions: The selection of the stationary phase, mobile phase composition, and gradient profile are critical for achieving good separation.
-
Column Packing: A poorly packed column can lead to band broadening and co-elution of impurities.
-
Sample Loading: Overloading the column can significantly reduce separation efficiency.
-
Stability of this compound: The pH and temperature conditions during the purification process can affect the stability of the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient initial extraction from the plant material. | Ensure the plant material is finely powdered. Use an appropriate solvent for extraction (e.g., methanol, ethanol (B145695), or ethyl acetate) and consider optimizing the extraction time and temperature. |
| This compound loss during solvent partitioning or washing steps. | Minimize the number of partitioning steps. Ensure the pH of the aqueous phase is optimized to prevent the loss of the alkaloid. | |
| Poor separation during column chromatography leading to loss in mixed fractions. | Optimize the mobile phase gradient to achieve better separation between this compound and closely eluting impurities. | |
| Low Purity of Final Product | Co-elution of impurities with similar polarity to this compound. | Try a different stationary phase (e.g., alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography). Experiment with different solvent systems to alter the selectivity of the separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is a sample-to-adsorbent ratio of 1:30 to 1:100. | |
| Tailing of the this compound peak during column chromatography. | The silica gel may be too acidic. Consider using neutral silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. | |
| This compound Degradation | Exposure to harsh pH conditions (acidic or basic). | Maintain a neutral pH throughout the purification process wherever possible. Buffer the solutions if necessary. |
| Prolonged exposure to high temperatures. | Conduct purification steps at room temperature or below if stability is an issue. Avoid excessive heating during solvent evaporation. | |
| Difficulty in Separating this compound from other Carbazole Alkaloids | Structural similarity leading to very close retention times. | Employ high-resolution techniques like preparative HPLC. Consider using a different stationary phase or a multi-step purification strategy involving different chromatographic modes (e.g., normal-phase followed by reversed-phase). |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of Carbazole Alkaloids from Clausena Species
This protocol provides a general framework for the purification of carbazole alkaloids, including this compound, from a crude plant extract.
1. Preparation of Crude Extract:
- Air-dry and powder the plant material (e.g., roots or stems of Clausena harmandiana).
- Extract the powdered material exhaustively with a suitable solvent such as 90% ethanol at room temperature.
- Concentrate the extract under reduced pressure to obtain a crude residue.
- Suspend the residue in water and perform liquid-liquid partitioning successively with petroleum ether and ethyl acetate (B1210297) to fractionate the compounds based on polarity. The ethyl acetate fraction is often enriched with carbazole alkaloids.[2]
2. Column Chromatography:
- Stationary Phase: Silica gel (60-120 mesh or 200-300 mesh).
- Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether or hexane) and pour it into a glass column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
- Elution: Begin elution with a non-polar solvent (e.g., 100% hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 100% ethyl acetate.
- Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.
3. TLC Monitoring:
- Stationary Phase: Silica gel 60 F254 plates.
- Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust the ratio to achieve an Rf value for this compound between 0.3 and 0.5 for optimal resolution.
- Visualization: Visualize the spots under UV light (254 nm and/or 365 nm).
4. Isolation and Further Purification:
- Combine the fractions containing pure this compound based on the TLC analysis.
- Evaporate the solvent under reduced pressure to obtain the purified compound.
- If necessary, further purify the isolated this compound by recrystallization or preparative HPLC.
Quantitative Data
The following table summarizes typical data for the purification of carbazole alkaloids from Clausena species, which can serve as a benchmark for optimizing this compound purification.
| Purification Step | Starting Material | Stationary Phase | Mobile Phase Gradient | Yield (%) | Purity (%) | Reference |
| Column Chromatography | Ethyl acetate extract of Clausena indica roots | Silica Gel | n-hexane/ethyl acetate | Not Specified | >95 (for isolated compounds) | [3] |
| Column Chromatography | Ethanolic extract of Clausena harmandiana roots | Silica Gel | Petroleum ether/chloroform/methanol | Not Specified | >98 (for isolated compounds) | |
| Preparative HPLC | Partially purified fraction | C18 | Acetonitrile/Water | >90 | >99 |
Note: The yield and purity can vary significantly depending on the plant source, extraction method, and specific chromatographic conditions used.
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity issues in this compound purification.
References
Technical Support Center: Addressing Resistance to Heptaphylline in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with Heptaphylline.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in cancer cells?
This compound, a carbazole (B46965) alkaloid, primarily induces apoptosis (programmed cell death) in cancer cells through multiple pathways. Its key mechanisms include:
-
Inhibition of the Akt/NF-κB signaling pathway: this compound suppresses the activation of Akt and IKKα, which in turn inhibits the nuclear translocation and activity of the transcription factor NF-κB (p65).[1][2] This leads to the downregulation of anti-apoptotic proteins.
-
Modulation of Bcl-2 family proteins: It promotes apoptosis by activating pro-apoptotic proteins such as Bid and Bak, while simultaneously suppressing the expression of anti-apoptotic proteins like Bcl-xL, XIAP (X-linked inhibitor-of-apoptosis protein), and survivin.[1][2]
-
Induction of Caspase Activation: By activating the apoptotic cascade, this compound leads to the cleavage and activation of executioner caspases, such as caspase-3, and the subsequent cleavage of substrates like PARP-1 (Poly (ADP-ribose) polymerase-1).[1]
-
Induction of Autophagy: In some cancer cell lines, such as pancreatic cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process that can also contribute to cell death.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are still under investigation, based on its known mechanism of action and common patterns of chemoresistance, several possibilities can be hypothesized:
-
Alterations in the Akt/NF-κB Pathway:
-
Constitutive Activation of NF-κB: Cancer cells may develop mechanisms to maintain NF-κB activation despite the presence of this compound.[3][4] This could be due to mutations in upstream regulators or compensatory signaling pathways.
-
Activation of Alternative Survival Pathways: Cells might upregulate parallel survival signaling pathways, such as the PIM kinase pathway, to bypass the inhibition of Akt.[1][5]
-
Mutations in Akt: Although less common with allosteric inhibitors, mutations in the AKT1 gene could potentially confer resistance.[5]
-
-
Dysregulation of Apoptotic Machinery:
-
Upregulation of Anti-Apoptotic Bcl-2 Family Proteins: Overexpression of Bcl-2, Bcl-xL, or Mcl-1 is a common mechanism of resistance to apoptosis-inducing drugs.[6][7][8] These proteins can sequester pro-apoptotic proteins activated by this compound, thereby preventing apoptosis.
-
Mutations or Loss of Pro-Apoptotic Proteins: Inactivating mutations or deletion of pro-apoptotic effector proteins like BAX and BAK can render cells resistant to stimuli that trigger the intrinsic apoptotic pathway.[9][10]
-
-
Increased Drug Efflux:
Q3: What are the typical IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values. Researchers should empirically determine the IC50 for their specific cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h |
| HT-29 | Colon Adenocarcinoma | 60.67 | 46.72 |
| PANC-1 | Pancreatic Cancer | Not specified | ~12 |
| H6c7 (normal) | Pancreatic Ductal Cells | Not specified | ~80 |
Troubleshooting Guides
Issue 1: Higher than expected cell viability in MTT or similar proliferation assays after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | 1. Assess Apoptosis Markers: Perform a Western blot to check for the cleavage of Caspase-3 and PARP-1. A lack of cleavage suggests a block in the apoptotic pathway. 2. Analyze Akt/NF-κB Signaling: Check the phosphorylation status of Akt and p65 (NF-κB) via Western blot. Persistent phosphorylation in the presence of this compound could indicate a resistance mechanism. 3. Evaluate Bcl-2 Family Proteins: Profile the expression levels of pro- and anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Bax, Bak) by Western blot or qPCR. Upregulation of anti-apoptotic proteins is a common resistance mechanism. |
| Increased Drug Efflux | 1. Use ABC Transporter Inhibitors: Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein). A restoration of sensitivity would suggest the involvement of drug efflux pumps. 2. Measure Intracellular Drug Concentration: If analytical methods are available, quantify the intracellular accumulation of this compound in sensitive versus resistant cells. |
| Experimental Artifacts | 1. Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare fresh solutions and store them appropriately. 2. Optimize Assay Conditions: Review the MTT assay protocol for potential issues such as incorrect cell seeding density, inappropriate incubation times, or interference of the compound with the assay reagents. |
Issue 2: Inconsistent or difficult-to-interpret Western blot results for apoptosis markers.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | 1. Validate Antibodies: Use positive and negative controls to validate the specificity and sensitivity of your primary antibodies for cleaved Caspase-3, PARP-1, and other apoptosis-related proteins. 2. Optimize Antibody Dilution: Perform a titration of your primary antibody to determine the optimal concentration for detecting the target protein. |
| Timing of Apoptosis | 1. Perform a Time-Course Experiment: The peak of apoptosis induction can vary between cell lines and drug concentrations. Harvest cells at different time points after this compound treatment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting cleaved caspases and PARP. |
| Low Levels of Apoptosis | 1. Increase this compound Concentration: Use a higher concentration of this compound (e.g., 2x or 5x the IC50) as a positive control to ensure the apoptotic machinery is detectable in your system. 2. Use a More Sensitive Assay: Consider complementing Western blotting with a more quantitative apoptosis assay, such as Annexin V/PI staining followed by flow cytometry. |
Experimental Protocols
1. MTT Cell Proliferation Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Apoptosis Markers
This protocol is for detecting the expression and cleavage of apoptosis-related proteins.
-
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP-1, anti-cleaved PARP-1, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 2. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Acquired mutations in BAX confer resistance to BH3-mimetic therapy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired mutations in BAX confer resistance to BH3-mimetic therapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to a Newly Validated HPLC Method for Heptaphylline Quantification
This guide provides a detailed comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Heptaphylline against a conventional method. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to this compound Quantification
This compound is a carbazole (B46965) alkaloid that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples is crucial for research and development, pharmacokinetic studies, and quality control purposes. HPLC is a widely used analytical technique for such quantifications due to its high sensitivity, resolution, and reproducibility.[1][2] This document outlines a novel, validated HPLC method and compares its performance characteristics with a traditional approach.
Comparative Analysis of HPLC Methods
The performance of the newly developed method was benchmarked against a standard existing method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[3][4][5][6][7]
Table 1: Comparison of Validated HPLC Method Parameters for this compound Quantification
| Parameter | New Validated HPLC Method | Existing HPLC Method | Acceptance Criteria (as per ICH guidelines) |
| Linearity (R²) | 0.9998 | 0.9985 | R² ≥ 0.999[7] |
| Range (µg/mL) | 0.5 - 50 | 1 - 25 | Interval providing acceptable accuracy, precision, and linearity.[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | Typically 98.0% - 102.0% for drug substance assays.[7] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 2.0% | RSD ≤ 1% for drug substance.[7] |
| - Intermediate Precision | < 1.5% | < 2.5% | RSD ≤ 2% for drug products.[7] |
| LOD (µg/mL) | 0.15 | 0.5 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.5 | 1.0 | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by minor changes | Sensitive to mobile phase composition changes | Consistent results with small, deliberate variations in method parameters.[8][9] |
| Run Time (minutes) | 8 | 15 | Shorter run times are generally preferred for higher throughput. |
Experimental Protocols
New Validated HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 274 nm, determined from the UV absorption maximum of this compound.[10]
-
Column Temperature: 30°C.
-
-
Validation Procedures:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components was confirmed by analyzing blank samples and samples spiked with potential impurities. No interfering peaks were observed at the retention time of this compound.
-
Linearity: A series of six standard solutions of this compound ranging from 0.5 to 50 µg/mL were prepared and injected. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.[9]
-
Accuracy: The accuracy was determined by the recovery method. Known amounts of this compound were added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.[3][9]
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The Relative Standard Deviation (RSD%) of the peak areas was calculated.[1]
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the method's reproducibility.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the signal-to-noise ratio of the chromatographic peaks.
-
Robustness: The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[9]
-
Existing HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol and Water (70:30 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 274 nm.
-
Column Temperature: 35°C.
-
Visualizations
Caption: Workflow for the validation of the new HPLC method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. wjpmr.com [wjpmr.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmtech.com [pharmtech.com]
- 9. youtube.com [youtube.com]
- 10. impactfactor.org [impactfactor.org]
Unveiling the Anticancer Potential of Carbazole Alkaloids: A Comparative Analysis of Heptaphylline
A deep dive into the cytotoxic and mechanistic properties of Heptaphylline and other related carbazole (B46965) alkaloids reveals promising avenues for cancer therapy. This guide provides a comparative analysis of their anticancer activities, supported by experimental data and mechanistic insights.
Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds found in various plant species, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2] Among these, this compound, Girinimbine (B1212953), Mahanine, and Murrayanine have emerged as promising candidates for drug development. This guide offers a detailed comparison of the anticancer activity of this compound with these other notable carbazole alkaloids, focusing on their efficacy against various cancer cell lines, their mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound and other carbazole alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the alkaloid and the specific cancer cell line. The following table summarizes the IC50 values reported in various studies.
| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic (PANC-1) | 12 | [3] |
| Colon Adenocarcinoma (HT-29) | 46.72 (48h) | [4] | |
| Colon Adenocarcinoma (HT-29) | 60.67 (24h) | [4] | |
| Normal Pancreatic (H6c7) | ~80 | [3] | |
| Girinimbine | Colon (HT-29) | 4.79 µg/mL | [5] |
| Lung (A549) | 19.01 | ||
| Breast (MDA-MB-453) | ~25 (24h) | [6] | |
| Breast (MDA-MB-453) | ~10 (48h) | [6] | |
| Mahanine | Lung (A549) | 12.5 | [7] |
| Lung, Taxol-Resistant (A549-TR) | 12.5 | [7] | |
| Lung, Highly Metastatic (H1299) | 10 | [7] | |
| Murrayanine | Lung Adenocarcinoma (A549) | 9 | [8] |
| Oral (SCC-25) | 15 | [9][10] | |
| Normal Oral (hTERT-OME) | 92 | [9][10] | |
| Murrayazoline | Colon (DLD-1) | 5.7 | [11] |
| O-methylmurrayamine A | Colon (DLD-1) | 17.9 | [11] |
Delving into the Mechanisms: Signaling Pathways of Anticancer Action
The anticancer activity of these carbazole alkaloids is attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation and metastasis by modulating key signaling pathways.
This compound has been shown to induce apoptosis in human colon adenocarcinoma and pancreatic cancer cells.[3][4] In colon cancer cells, it activates the pro-apoptotic protein Bid and inhibits the Akt/NF-κB (p65) pathway.[4][12] In pancreatic cancer, its pro-apoptotic effects are associated with an increased Bax/Bcl-2 ratio, cytochrome c release, and cleavage of caspases.[3][13] this compound also induces autophagy in pancreatic cancer cells.[3][13]
Caption: this compound's anticancer mechanism.
Girinimbine induces apoptosis in colon and lung cancer cells through the intrinsic mitochondrial pathway.[14][15] This involves the activation of caspases 3 and 9, upregulation of Bax, downregulation of Bcl-2, and an increase in p53 tumor suppressor protein.[15][16] In breast cancer cells, Girinimbine inhibits the MEK/ERK and STAT3 signaling pathways.[6]
Caption: Girinimbine's anticancer mechanism.
Mahanine has demonstrated potent anticancer activity against various cancer cell lines and is known to be a DNA minor groove binding agent.[17][18] Its cytotoxicity is linked to the involvement of its C-7-OH and -NH functional groups.[17] In lung cancer cells, Mahanine impedes oncogenic markers such as KRAS, MET, AKT, mTOR, and cMYC.[7] It induces apoptosis through a mitochondrial-dependent pathway in leukemia cells.[19]
Murrayanine exerts its antiproliferative effects on oral and lung cancer cells by inducing cell cycle arrest and apoptosis.[8][9][10] In oral cancer, it deactivates the AKT/mTOR and Raf/MEK/ERK signaling pathways.[9][10] In lung adenocarcinoma cells, it inhibits the phosphorylation of p38.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbuon.com [jbuon.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mahanine, a DNA minor groove binding agent exerts cellular cytotoxicity with involvement of C-7-OH and -NH functional groups. | Semantic Scholar [semanticscholar.org]
- 19. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Heptaphylline's Anticancer Mechanism: A Comparative Cross-Validation Across Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heptaphylline's performance against cancer cell lines, supported by experimental data. We delve into its mechanism of action, offering a cross-validation of its effects in pancreatic, colon, and bladder cancer cell lines.
This compound, a carbazole (B46965) alkaloid, has demonstrated significant potential as an anticancer agent by inducing programmed cell death and inhibiting cell migration in various cancer models.[1][2][3][4][5] This guide synthesizes findings from multiple studies to present a clear picture of its efficacy and the molecular pathways it influences.
Comparative Efficacy of this compound
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with a notably lower impact on normal cells. The half-maximal inhibitory concentration (IC50) values, a key indicator of a drug's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 12 | [1][5] |
| Other Pancreatic Cancer Lines | Pancreatic Cancer | 12-16 | [1] |
| HT-29 | Colon Adenocarcinoma | 60.67 (24h), 46.72 (48h) | |
| RT4 | Bladder Cancer | 25 | |
| H6c7 | Normal Pancreatic Ductal Cells | ~90 | [1] |
| Hs172.T | Normal Cells | 95 |
Unraveling the Mechanism of Action: Apoptosis and Autophagy
This compound's primary anticancer activity stems from its ability to induce two key forms of programmed cell death: apoptosis and autophagy.
Apoptosis Induction: this compound triggers the intrinsic apoptotic pathway. This is characterized by an increased ratio of pro-apoptotic to anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
-
Key Molecular Events:
Autophagy Induction: In addition to apoptosis, this compound also induces autophagy, a cellular self-degradation process. This is evidenced by the increased expression of key autophagy markers.
Inhibition of Cell Migration and Invasion
This compound has been shown to significantly inhibit the migration and invasion of pancreatic cancer cells in a concentration-dependent manner.[1] This suggests its potential to interfere with metastasis, a critical aspect of cancer progression.
Targeting the Akt/NF-κB Signaling Pathway
A crucial aspect of this compound's mechanism is its inhibition of the Akt/NF-κB signaling pathway. This pathway is a key regulator of cell survival, proliferation, and inflammation. By suppressing the activation of Akt and the subsequent nuclear translocation of NF-κB, this compound further promotes apoptosis.
Below is a diagram illustrating the proposed signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the key experimental methodologies employed in the cited studies.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth is calculated.
Apoptosis Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of apoptosis-related proteins.
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell Assay)
The effect of this compound on cell migration is assessed using a Transwell chamber.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are placed in a 24-well plate.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cells, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow cell migration.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of migrated cells is counted under a microscope in several random fields.
Below is a diagram illustrating a general experimental workflow for assessing this compound's anticancer activity.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Synthesis and cytotoxic activity of the this compound and 7-methoxythis compound series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound|Carbazole Alkaloid|17750-35-5 [benchchem.com]
A Comparative Guide to Heptaphylline Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Heptaphylline, a carbazole (B46965) alkaloid primarily found in plants of the Clausena genus, has garnered significant interest for its potential therapeutic properties. The efficient extraction of this compound from its natural sources is a critical first step in research and drug development. This guide provides a comparative overview of various extraction methods for this compound, supported by experimental data from studies on Clausena species and similar phytochemicals. While direct comparative studies on this compound extraction are limited, this guide synthesizes available data to offer a comprehensive comparison of conventional and modern techniques.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the key quantitative parameters for different extraction techniques based on studies of carbazole alkaloids and other phytochemicals from plant sources. It is important to note that the optimal method can vary depending on the specific plant material and the desired scale of extraction.
| Extraction Method | Principle | Solvent Consumption | Extraction Time | Typical Yield | Purity of Extract |
| Maceration | Soaking the plant material in a solvent at room temperature. | High | 24 - 72 hours | Low to Moderate | Low |
| Soxhlet Extraction | Continuous extraction with a cycling solvent at its boiling point. | Moderate to High | 6 - 24 hours | Moderate to High | Moderate |
| Reflux Extraction | Boiling the plant material in a solvent with condensation and return of the solvent. | Moderate | 2 - 4 hours | Moderate to High | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance mass transfer. | Low to Moderate | 15 - 60 minutes | High | Moderate to High |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material, causing cell rupture. | Low | 5 - 30 minutes | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are representative protocols for the extraction of carbazole alkaloids from Clausena species, which can be adapted for the specific purpose of this compound extraction.
Maceration Protocol
This method is simple and requires minimal specialized equipment, making it suitable for initial screening.
-
Sample Preparation: Air-dry the leaves and stems of Clausena lansium and grind them into a coarse powder.
-
Extraction: Soak 100 g of the powdered plant material in 1 L of methanol (B129727) in a sealed container at room temperature for 72 hours, with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Fractionation: The crude extract can be further purified by dissolving it in water and performing liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
Soxhlet Extraction Protocol
A classical and exhaustive extraction method that provides good yields.
-
Sample Preparation: Dry and pulverize the plant material (e.g., roots or stems of Clausena excavata) to a fine powder.
-
Thimble Packing: Place approximately 20 g of the powdered material into a cellulose (B213188) thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of a suitable solvent (e.g., methanol or chloroform).
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble, extracting the desired compounds. The process is allowed to run for approximately 8-12 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: After extraction, the solvent is evaporated from the flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
This modern technique offers a significant reduction in extraction time and solvent consumption.
-
Sample Preparation: Prepare dried and powdered pericarp and seeds of Clausena lansium.
-
Extraction: Mix 20 g of the powdered material with 500 mL of methanol. Place the mixture in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) for 30 minutes.[1]
-
Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid plant residue.
-
Filtration and Concentration: Filter the supernatant through a 0.22 µm membrane filter. The filtrate is then concentrated using a rotary evaporator to obtain the extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE is a rapid and efficient method that utilizes microwave energy for extraction.
-
Sample Preparation: Use dried and powdered leaves of a Clausena species.
-
Extraction: Suspend 1 g of the plant powder in 20 mL of a suitable solvent (e.g., 80% ethanol) in a microwave-safe vessel.
-
Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 400 W) for a short duration (e.g., 5-10 minutes). The temperature should be monitored and controlled to prevent degradation of thermolabile compounds.
-
Filtration and Concentration: After cooling, filter the extract and concentrate it under reduced pressure to obtain the crude extract.
Visualizing the Extraction Workflow
To better understand the general process of obtaining this compound, the following diagrams illustrate the key stages from plant material to purified compound.
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathway of Extraction Mechanisms
The efficiency of different extraction methods is rooted in their distinct physical and chemical mechanisms of action on the plant cell.
Caption: Mechanisms of action for different this compound extraction methods.
References
Heptaphylline: A Potent Inducer of Apoptosis in Cancer Cells – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the pro-apoptotic effects of Heptaphylline, a carbazole (B46965) alkaloid, in various cancer cell lines. We present a comparative analysis of its efficacy against the conventional chemotherapeutic agent, Doxorubicin (B1662922), supported by experimental data and detailed protocols for key assays.
Comparative Efficacy: this compound vs. Doxorubicin
This compound has demonstrated significant cytotoxic effects across multiple cancer cell lines, including pancreatic (PANC-1), colon (HT-29), and bladder (RT4) cancer.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and, in some instances, suggests a more favorable therapeutic window than Doxorubicin, a widely used chemotherapy drug.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference (this compound) | Reference (Doxorubicin) |
| PANC-1 (Pancreatic) | 12 | ~2.2 | [1] | [3] |
| HT-29 (Colon) | 46.72 (48h) | 0.88 - 10.8 | [4] | [5][6] |
| RT4 (Bladder) | 25 | 0.14 - 5.2 | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
This compound primarily triggers apoptosis through the intrinsic or mitochondrial pathway.[1][2] This is characterized by the following key molecular events:
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 balance leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[1]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, this compound has been shown to activate caspase-9 (an initiator caspase) and caspase-3 (an effector caspase).[1][2]
-
PARP Cleavage: Activated caspase-3 proceeds to cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][2] Cleavage of PARP is a hallmark of apoptosis.
In human colon adenocarcinoma cells, this compound has also been shown to activate the BH3 interacting-domain death agonist (Bid) and inhibit the Akt/NF-κB (p65) pathway, further contributing to its pro-apoptotic effects.[2]
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment times (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: MTT assay experimental workflow.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound, Doxorubicin, or a vehicle control for the predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Annexin V/PI staining workflow.
Nuclear Morphology Assessment by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Culture: Grow cells on coverslips or in chamber slides.
-
Treatment: Treat cells with the desired compounds for the appropriate duration.
-
Fixation: Wash the cells twice with cold PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the DAPI staining solution (e.g., 1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed and brightly stained nuclei.
Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western blotting experimental workflow.
Conclusion
The experimental data strongly support the pro-apoptotic effects of this compound in various cancer cell lines. Its mechanism of action through the intrinsic apoptotic pathway, coupled with its favorable cytotoxic profile compared to Doxorubicin in certain contexts, positions this compound as a promising candidate for further investigation in cancer drug development. The detailed protocols provided in this guide offer a robust framework for researchers to validate and expand upon these findings.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Doxorubicin sensitizes human bladder carcinoma cells to Fas-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Pharmacodynamics of doxorubicin in human bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sid.ir [sid.ir]
A Comparative Guide to the Efficacy of Synthetic vs. Naturally Sourced Heptaphylline
For the attention of Researchers, Scientists, and Drug Development Professionals.
Heptaphylline, a carbazole (B46965) alkaloid, has demonstrated significant potential as an anticancer agent by inducing apoptosis and autophagy in various cancer cell lines. This guide synthesizes the available quantitative data, experimental protocols, and known signaling pathways to provide a comprehensive resource for researchers.
Data Presentation: A Comparative Overview of this compound's Bioactivity
The following tables summarize the cytotoxic activity of this compound and its derivatives as reported in various studies. It is crucial to note that the experimental conditions may vary between studies, and direct comparison of absolute values should be approached with caution.
| Cell Line | Compound | IC₅₀ (µM) | Source of this compound/Derivative |
| NCI-H187 | This compound Derivative (Ih) | 0.02 | Synthetic |
| KB | This compound Derivative (Ih) | 0.17 | Synthetic |
| Vero | This compound Derivative (Ih) | 66.01 | Synthetic |
| NCI-H187 | 7-methoxythis compound (B1220677) Derivative (IIi) | 0.66 | Synthetic |
Table 1: Cytotoxic Activity of Synthetic this compound Derivatives.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the assessment of this compound's bioactivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., NCI-H187, KB) and normal cells (e.g., Vero) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from naturally isolated this compound or 7-methoxythis compound from sources like Clausena harmandiana. The core structure is then chemically modified to create a library of new compounds with potentially enhanced bioactivity. For instance, the synthesis of the cytotoxic derivative Ih involved modifications to the this compound structure, the specifics of which are detailed in the source publication.[1]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following diagram illustrates a putative signaling cascade.
Caption: Putative signaling pathway of this compound-induced apoptosis.
General Experimental Workflow for Bioactivity Assessment
The systematic evaluation of a compound's biological activity follows a structured workflow, from initial preparation to final data analysis.
Caption: General experimental workflow for assessing this compound's bioactivity.
References
Heptaphylline's Therapeutic Potential: A Comparative Guide for Researchers
Heptaphylline, a carbazole (B46965) alkaloid, and its derivative, 7-Methoxythis compound (7-MH), have demonstrated promising therapeutic potential in preclinical animal models, exhibiting anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive comparison of the experimental data supporting these effects, offering researchers, scientists, and drug development professionals a detailed overview of the current evidence.
Anticancer Potential: Inhibition of Tumor Growth and Metastasis
This compound and 7-MH have shown significant anticancer activity in various cancer models. In vitro studies have established their cytotoxic effects against pancreatic and colon cancer cell lines. Furthermore, 7-MH has been evaluated in an in vivo murine model of breast cancer metastasis.
Quantitative Data Summary: Anticancer Efficacy
| Compound | Cancer Model | Cell Line | Key Efficacy Metrics | Source(s) |
| This compound | Pancreatic Cancer (in vitro) | PANC-1 | IC50: 12 µM | [1] |
| 7-Methoxythis compound | Pancreatic Cancer (in vitro) | PANC-1 | IC50: 46.84 µM | |
| 7-Methoxythis compound | Breast Cancer (in vivo) | 4T1-Luc | Inhibition of lung metastasis (quantitative data not specified in reviewed literature) | [2][3][4] |
Experimental Protocols: Key Anticancer Studies
In Vivo Murine Model of Breast Cancer Lung Metastasis (for 7-Methoxythis compound)
-
Cell Line: 4T1-Luc, a murine breast cancer cell line that spontaneously metastasizes to the lungs.[2][7]
-
Procedure:
-
4T1-Luc cells (e.g., 1 x 10^5 cells) are injected into the mammary fat pad of the mice to establish a primary tumor.[5][6]
-
The primary tumor is allowed to grow for a specific period (e.g., 7-10 days).
-
Treatment with 7-Methoxythis compound (dosage and administration route to be optimized for the study) or a vehicle control is initiated.
-
After a set treatment period, mice are euthanized.
-
Lungs are harvested, and metastatic nodules are quantified. This can be done by visual counting after staining (e.g., with India ink) or through bioluminescence imaging for luciferase-expressing cells.[7]
-
-
Outcome Measures: The primary outcome is the number and size of metastatic nodules in the lungs. Secondary outcomes can include the size of the primary tumor and analysis of relevant biomarkers in tumor tissue.
Signaling Pathways in Anticancer Activity
This compound and 7-MH exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
Anticancer signaling pathways modulated by this compound and 7-MH.
Anti-inflammatory Potential: Amelioration of Edema
The essential oil of Protium heptaphyllum, which contains this compound, has demonstrated notable anti-inflammatory effects in rodent models of inflammation.
Quantitative Data Summary: Anti-inflammatory Efficacy
| Compound | Animal Model | Key Efficacy Metrics | Comparison | Source(s) |
| Protium heptaphyllum Essential Oil | Carrageenan-induced paw edema (Rat) | Inhibition of Edema (%) 50 mg/kg: 34.1% (2h)100 mg/kg: 34.7% (2h)200 mg/kg: 41.1% (2h) | Indomethacin (10 mg/kg): 51.2% (2h) | [8] |
Experimental Protocols: Key Anti-inflammatory Studies
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats.[8]
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The essential oil of Protium heptaphyllum (at various doses, e.g., 50, 100, 200 mg/kg) or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) is administered orally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
-
Paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Outcome Measures: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Experimental Workflow: Anti-inflammatory Model
Workflow for the carrageenan-induced paw edema model.
Neuroprotective Potential: In Vitro Evidence
The neuroprotective effects of 7-Methoxythis compound have been investigated in in vitro models of neuronal cell death. To date, there is a lack of published in vivo animal studies demonstrating the neuroprotective potential of either this compound or 7-MH.
Quantitative Data Summary: Neuroprotective Efficacy (In Vitro)
| Compound | Cell Model | Insult | Key Efficacy Metrics | Source(s) |
| 7-Methoxythis compound | SH-SY5Y (human neuroblastoma) | H2O2-induced cell death | Increased cell viability (concentration-dependent) | [2][3][4] |
Experimental Protocols: Key Neuroprotective Study (In Vitro)
H2O2-Induced Cell Death in SH-SY5Y Cells
-
Procedure:
-
SH-SY5Y cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of 7-Methoxythis compound for a specified duration (e.g., 2 hours).
-
Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress and cell death.
-
Cell viability is assessed using methods such as the MTT assay.
-
-
Outcome Measures: The percentage of viable cells in the 7-MH treated groups is compared to the H2O2-only treated control group.
Signaling Pathway in Neuroprotection
The neuroprotective effect of 7-MH is associated with the modulation of signaling pathways involved in apoptosis.
Neuroprotective mechanism of 7-MH against oxidative stress.
References
- 1. Essential Oil from the Resin of Protium heptaphyllum: Chemical Composition, Cytotoxicity, Antimicrobial Activity, and Antimutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective and anticancer effects of 7-Methoxythis compound via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anticancer effects of 7‑Methoxythis compound via the TAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model of lung metastasis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Heptaphylline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Heptaphylline, a carbazole (B46965) alkaloid primarily isolated from plants of the Rutaceae family, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This guide provides a comparative analysis of the biological activities of this compound and its synthetic derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. The information herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
This compound and its derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action involves the induction of apoptosis, or programmed cell death, through various signaling pathways.
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound and several of its derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | PANC1 (Pancreatic) | 12 | [1] |
| This compound | HT-29 (Colon) | Not specified, but induces apoptosis | [2] |
| 7-Methoxythis compound | Y-79 (Retinoblastoma) | 15.5 | [3] |
| Derivative Ih | NCI-H187 (Lung) | 0.02 | |
| Derivative Ih | KB (Oral) | 0.17 | |
| Derivative IIi | NCI-H187 (Lung) | 0.66 | |
| Ellipticine (Standard) | NCI-H187 (Lung) | ~2.76 | |
| Ellipticine (Standard) | KB (Oral) | ~1.7 |
Note: Derivative Ih is a modified this compound, and Derivative IIi is a modified 7-methoxythis compound. Specific structures were detailed in the source publication but are simplified here for clarity.
Signaling Pathways in Anticancer Activity
This compound and its derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. A common mechanism is the induction of the intrinsic apoptotic pathway. Furthermore, studies have shown that these compounds can interfere with other critical cellular signaling cascades.
For instance, this compound has been shown to induce apoptosis in human colon adenocarcinoma cells by activating pro-apoptotic proteins like Bid and Bak, while suppressing anti-apoptotic proteins such as XIAP, Bcl-xL, and survivin.[2] This process is also linked to the inhibition of the Akt/NF-κB (p65) signaling pathway.[2] In human pancreatic cancer cells, this compound's pro-apoptotic effects are associated with an increased Bax/Bcl-2 ratio, cytochrome c release, and the activation of caspases-9 and -3.[1]
7-Methoxythis compound has been observed to suppress the viability of human retinoblastoma cells by inducing S-phase cell cycle arrest and apoptosis.[3] This is accompanied by the upregulation of Bax, downregulation of Bcl-2, and inhibition of the Wnt/β-catenin signaling pathway.[3]
Below is a generalized diagram of the intrinsic apoptotic pathway often targeted by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Anti-inflammatory Activity
While extensive comparative data for a wide range of this compound derivatives is limited, the carbazole alkaloid scaffold is known to possess anti-inflammatory properties. Further research is needed to systematically evaluate and compare the anti-inflammatory effects of various this compound analogs.
Experimental Protocols
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein solution (e.g., 1% BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5-10 minutes.
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage of inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is typically used as a positive control.
This is a classic and widely used animal model to screen for acute anti-inflammatory activity.
-
Animal Preparation: Wistar or Sprague-Dawley rats are fasted overnight before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity
Carbazole alkaloids, including this compound derivatives, have shown promise as antimicrobial agents. However, comprehensive comparative studies across a broad panel of derivatives and microbial strains are still needed to establish clear structure-activity relationships.
Comparative Antimicrobial Activity
The following table presents the available data on the minimum inhibitory concentration (MIC) of a this compound derivative against selected bacterial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative | Staphylococcus aureus | 14 (zone of inhibition in mm) | |
| This compound Derivative | Bacillus subtilis | 13 (zone of inhibition in mm) | |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 15 (zone of inhibition in mm) |
Note: The available data was presented as zone of inhibition, which is an indicator of antimicrobial activity but not a direct MIC value. Further studies are required to determine precise MICs.
Experimental Protocols
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganism with no antimicrobial agent) and negative (broth only) controls are included in each assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of new anticancer, and potentially anti-inflammatory and antimicrobial, therapies. The available data clearly indicate that structural modifications to the this compound scaffold can lead to substantial improvements in cytotoxic potency against various cancer cell lines. The induction of apoptosis through the intrinsic pathway and modulation of key signaling cascades appear to be central to their anticancer mechanism.
While preliminary evidence suggests anti-inflammatory and antimicrobial activities, further comprehensive and comparative studies are essential to fully elucidate the potential of this compound derivatives in these areas. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. Continued research into the synthesis, biological evaluation, and mechanistic understanding of a wider array of this compound derivatives is crucial for translating their therapeutic promise into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer effects of 7-Methoxythis compound against the human retinoblastoma cells are facilitated via S-phase cell cycle arrest, mitochondrial apoptosis and inhibition of Wnt/β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Heptaphylline's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular target specificity of Heptaphylline, a naturally occurring carbazole (B46965) alkaloid with demonstrated anticancer properties. By objectively comparing its performance with established inhibitors of the Bcl-2 and Akt signaling pathways and providing detailed experimental protocols, this document serves as a valuable resource for researchers investigating this compound's therapeutic potential.
Introduction to this compound and Its Anticancer Activity
This compound, isolated from plants of the Clausena genus, has emerged as a promising natural product with potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including pancreatic, colon, and bladder cancers.[1][2] Its mechanism of action is attributed to the modulation of key signaling pathways that regulate cell survival and death. This guide focuses on validating the specificity of this compound's interactions with its putative molecular targets within the Bcl-2 and Akt pathways.
Comparative Analysis of this compound's Potency
To contextualize the efficacy of this compound, its half-maximal inhibitory concentration (IC50) values are compared with those of well-characterized inhibitors targeting similar pathways: Venetoclax (a Bcl-2 inhibitor) and MK-2206 (an Akt inhibitor).
| Compound | Target Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Apoptosis/Akt | PANC-1 (Pancreatic) | 12 | [1] |
| HT-29 (Colon) | Not explicitly stated, but demonstrated activity | [3] | ||
| RT4 (Bladder) | 25 | [2] | ||
| Normal H6c7 (Pancreatic) | ~96 (significantly higher than cancer cells) | [2] | ||
| Venetoclax (ABT-199) | Bcl-2 | OCI-Ly1 (Lymphoma) | 0.06 | [4] |
| ML-2 (AML) | 0.1 | [4] | ||
| MOLM-13 (AML) | 0.2 | [4] | ||
| OCI-AML3 (AML) | 0.6 | [4] | ||
| HL-60 (AML) | 1.6 | [4] | ||
| MK-2206 | Akt | COG-LL-317 (ALL) | <0.2 | [1] |
| RS4;11 (ALL) | <0.2 | [1] | ||
| Kasumi-1 (AML) | <0.2 | [1] | ||
| CNE-1, CNE-2, HONE-1 (Nasopharyngeal) | 3-5 | [5] | ||
| SUNE-1 (Nasopharyngeal) | <1 | [5] |
Validating Molecular Targets: Methodologies and Evidence
Validating the direct interaction and specificity of a compound with its molecular target is crucial in drug development. While direct biophysical evidence for this compound is not yet available in the public domain, this section outlines the gold-standard experimental approaches for such validation and discusses the current evidence for this compound's mechanism.
Signaling Pathways Modulated by this compound
This compound is reported to induce apoptosis through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins, and to inhibit the pro-survival Akt signaling pathway.
Figure 1. Proposed signaling pathways affected by this compound.
Experimental Workflow for Target Validation
A multi-step approach is required to rigorously validate the molecular targets of a compound like this compound.
Figure 2. Experimental workflow for molecular target validation.
In Silico Evidence: Molecular Docking
In the absence of direct experimental binding data, molecular docking studies can provide valuable insights into the potential binding of this compound to its putative targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. While not a substitute for experimental validation, docking studies can guide further investigation and support a hypothesized mechanism of action.
Figure 3. Logical diagram of a molecular docking study.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound and competitor compounds
-
Cancer cell lines (e.g., PANC-1, HT-29)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or competitor compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Apoptosis and Akt Signaling Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic and Akt signaling pathways.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
CRISPR/Cas9-Mediated Target Validation
This genetic approach allows for the specific knockout of a target gene to confirm its role in the observed phenotype.
Materials:
-
Cas9-expressing cancer cell line
-
Lentiviral vectors encoding sgRNAs targeting the putative this compound target gene (e.g., Bcl-2, Akt1) and a non-targeting control
-
Lentiviral packaging plasmids
-
Transfection reagent
-
Polybrene
-
Puromycin (or another selection marker)
-
This compound
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the Cas9-expressing cancer cells with the lentivirus at a low multiplicity of infection (MOI) in the presence of polybrene.
-
Selection: Select for successfully transduced cells using puromycin.
-
Validation of Knockout: Confirm the knockout of the target gene by Western blotting or genomic sequencing.
-
Phenotypic Assay: Treat the knockout and control cell populations with this compound and perform a cell viability assay (e.g., MTT). A shift in the IC50 value in the knockout cells compared to the control cells would indicate that the targeted gene is a specific molecular target of this compound.
Conclusion
This compound demonstrates significant anticancer activity by inducing apoptosis and inhibiting pro-survival signaling. While its effects on the Bcl-2 and Akt pathways are well-documented through cellular assays, direct and specific binding to its putative molecular targets requires further validation using biophysical techniques. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential and precise mechanism of action of this compound. Future studies employing techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and CRISPR/Cas9-mediated gene editing will be instrumental in definitively validating the specificity of this compound's molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
comparison of Heptaphylline's activity with standard chemotherapeutic drugs
An objective comparison of Heptaphylline's performance against standard chemotherapeutic drugs, supported by experimental data.
This compound, a carbazole (B46965) alkaloid, has demonstrated notable anticancer effects in preclinical studies. This guide provides a comprehensive comparison of its activity with standard chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), focusing on its efficacy in human colon adenocarcinoma (HT-29) and pancreatic cancer (PANC-1) cell lines.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound, doxorubicin, and cisplatin was evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for cytotoxicity. The data presented below is a summary from multiple studies and may show variability based on experimental conditions.
| Drug | Cell Line | IC50 (µM) - 48h |
| This compound | HT-29 | 46.72[1] |
| PANC-1 | 12[2] | |
| Doxorubicin | HT-29 | ~6.20 µg/mL (~11.4 µM)[3] |
| PANC-1 | ~1.145 µg/mL (~2.1 µM)[4] | |
| Cisplatin | HT-29 | ~20[5] |
| PANC-1 | ~14.6[6] |
Note: IC50 values can vary between studies due to different experimental conditions. The provided values serve as a comparative reference.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through the induction of apoptosis (programmed cell death) and autophagy. Key signaling pathways implicated in its mechanism of action include the Akt/NF-κB pathway and the intrinsic apoptosis pathway involving Bcl-2 family proteins and caspases.
Akt/NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Akt/NF-κB signaling pathway. Akt, a serine/threonine kinase, promotes cell survival by activating NF-κB, which in turn upregulates the expression of anti-apoptotic proteins. By inhibiting Akt, this compound prevents the activation of NF-κB, leading to a decrease in the expression of these survival proteins and promoting apoptosis.
Intrinsic Apoptosis Pathway
This compound also triggers the intrinsic apoptosis pathway by modulating the expression of Bcl-2 family proteins.[2] It upregulates pro-apoptotic proteins like Bak and Bid while downregulating anti-apoptotic proteins such as Bcl-xL and XIAP. This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.
MTT Cell Viability Assay
This assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells (e.g., HT-29, PANC-1) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, doxorubicin, or cisplatin and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[1]
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[7][8][9][10][11]
Cell Cycle Analysis
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells and treat with the compounds as for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2][12][13][14]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Irisin Enhances Doxorubicin-Induced Cell Apoptosis in Pancreatic Cancer by Inhibiting the PI3K/AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Independent Verification of Heptaphylline's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Heptaphylline, a carbazole (B46965) alkaloid, against various cancer cell lines. The information presented is based on independent studies and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways.
Data Presentation: Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound has been independently verified across different cancer types, primarily focusing on pancreatic, bladder, and colon cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Normal Cell Line | This compound IC50 (µM) |
| PANC-1 | 12 | H6c7 (normal pancreatic) | ~96 |
| ASPC-1 | 14 | ||
| MIA PaCa-2 | 16 | ||
| BxPC-3 | 15 |
Data from a study by Zhang et al. (2021).
Table 2: IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Normal Cell Line | This compound IC50 (µM) |
| RT4 | 25 | Hs172.T (normal) | 95 |
Data from a study by Xu et al. (2020).[1]
Table 3: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HT-29 | ~25 |
Data from a study by Boonyarat et al. (2014).
Comparison with Standard-of-Care Drugs
Direct comparative studies between this compound and standard-of-care chemotherapeutic agents in the same experimental setup are limited. However, to provide context, the following tables summarize the general efficacy of current first-line treatments for the respective cancers. It is important to note that these values are from different studies and direct comparison of IC50 values can be misleading due to variations in experimental conditions.
Table 4: Standard-of-Care Drugs for Pancreatic, Bladder, and Colorectal Cancers
| Cancer Type | Standard-of-Care Drug(s) | Notes |
| Pancreatic Cancer | Gemcitabine (B846), FOLFIRINOX | Gemcitabine has been a cornerstone of pancreatic cancer treatment.[2][3][4][5][6] FOLFIRINOX is a combination therapy often used for patients with good performance status.[3][5] |
| Bladder Cancer | Cisplatin | Cisplatin-based chemotherapy is a standard treatment for muscle-invasive and advanced bladder cancer.[7][8][9][10] |
| Colorectal Cancer | 5-Fluorouracil (B62378) (5-FU) | 5-FU, often in combination with other drugs, is a primary chemotherapy for colorectal cancer.[11][12][13][14][15] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's anti-proliferative effects.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[16][17][18][19]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[20][21][22]
Protocol:
-
Cell Treatment: Cells are treated with this compound or a control for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.[20][23]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[21][23]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
Autophagy Analysis (Western Blot for LC3-II and p62)
Western blotting is used to detect changes in the levels of key autophagy-related proteins. The conversion of LC3-I to LC3-II (lipidated form) is a hallmark of autophagosome formation. The degradation of p62 (sequestosome 1) is indicative of autophagic flux.[24][25][26][27]
Protocol:
-
Protein Extraction: After treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound suppresses the proliferation and migration of human bladder cancer cells via induction of intrinsic apoptosis, autophagy and inhibition of β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III randomized comparison of gemcitabine versus gemcitabine plus capecitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of FOLFIRINOX vs Gemcitabine Plus Nab-Paclitaxel as First-Line Chemotherapy for Metastatic Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-1 vs. gemcitabine as an adjuvant therapy after surgical resection for ductal adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. patientpower.info [patientpower.info]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Overall Survival of Patients Receiving Cisplatin or Carboplatin for Primary Metastatic Urothelial Carcinoma of the Bladder: A Contemporary Dutch Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles [mdpi.com]
- 13. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. youtube.com [youtube.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Heptaphylline vs. 7-Methoxyheptaphylline
A detailed examination of the cytotoxic effects of the carbazole (B46965) alkaloids heptaphylline and its derivative, 7-methoxythis compound (B1220677), reveals distinct mechanisms and varying degrees of efficacy against several cancer cell lines. While both compounds demonstrate anticancer properties, studies indicate that this compound often exhibits more potent cytotoxicity but may also affect normal cells. In contrast, 7-methoxythis compound appears to have a more favorable safety profile, showing selectivity for cancer cells and, in some cases, enhancing the effects of other cancer therapies.
This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including pancreatic, colon, and bladder cancer.[1][2] Its cytotoxic effects are often associated with the induction of both intrinsic and extrinsic apoptotic pathways. In contrast, 7-methoxythis compound has demonstrated cytotoxic activity against cell lines such as retinoblastoma, colon adenocarcinoma, and pancreatic cancer, with evidence suggesting it can induce apoptosis and arrest the cell cycle at the S-phase.[3][4][5]
A key differentiator between the two compounds lies in their impact on normal cells. One study highlighted that this compound exhibited cytotoxicity towards normal colon cells, whereas 7-methoxythis compound did not, suggesting a better safety profile for the methoxy-derivative.[6][7]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and 7-methoxythis compound across various cancer and normal cell lines as reported in the literature.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | This compound | 12 | [1][8] |
| H6c7 | Normal Pancreatic Cells | This compound | ~96 | [1][8] |
| RT4 | Bladder Cancer | This compound | 25 | [8] |
| Hs172.T | Normal Cells | This compound | 95 | [8] |
| HT-29 | Colon Adenocarcinoma | This compound | 60.67 (24h), 46.72 (48h) | [9] |
| Y-79 | Retinoblastoma | 7-Methoxythis compound | 15.5 | [3] |
| PANC-1 | Pancreatic Cancer | 7-Methoxythis compound | 46.84 (nutrient-rich), 4.54 (nutrient-deprived) | [4][5] |
| MCE301 | Normal Epithelial Cells | 7-Methoxythis compound | 83.4 | [4][5] |
| NCI-H187 | Small Cell Lung Cancer | This compound | 1.3 - 2.7 | [10] |
| KB | Oral Epidermoid Carcinoma | This compound | 1.3 - 2.7 | [10] |
| NCI-H187 | Small Cell Lung Cancer | 7-Methoxythis compound | 1.3 - 2.7 | [10] |
| KB | Oral Epidermoid Carcinoma | 7-Methoxythis compound | 1.3 - 2.7 | [10] |
| Vero | Normal Kidney Cells | This compound | Weak/No activity | [10] |
| Vero | Normal Kidney Cells | 7-Methoxythis compound | Weak/No activity | [10] |
Experimental Protocols
The cytotoxic effects of this compound and 7-methoxythis compound were primarily evaluated using the following experimental methodologies as described in the cited research:
Cell Viability Assay (MTT Assay): Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound or 7-methoxythis compound for specified durations (e.g., 24 or 48 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[7][11]
Apoptosis Analysis (DAPI, AO/EB, and Annexin V/PI Staining): To confirm apoptosis, treated cells were stained with fluorescent dyes.
-
DAPI (4′,6-diamidino-2-phenylindole) Staining: Cells were fixed and stained with DAPI to visualize nuclear morphology. Apoptotic cells exhibit condensed or fragmented nuclei.[3]
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[3]
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: Cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]
Western Blot Analysis: Protein expression levels of key apoptosis-related molecules were determined by Western blotting. After treatment with the compounds, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and proteins involved in various signaling pathways. Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.[3][11]
Cell Cycle Analysis: Treated cells were harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Signaling Pathways
The cytotoxic actions of this compound and 7-methoxythis compound are mediated through distinct signaling pathways, as illustrated in the diagrams below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound induces apoptosis in human colon adenocarcinoma cells through bid and Akt/NF-κB (p65) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer effects of 7-Methoxythis compound against the human retinoblastoma cells are facilitated via S-phase cell cycle arrest, mitochondrial apoptosis and inhibition of Wnt/β-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cancer activity of 7-methoxythis compound from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. 7-Methoxythis compound Enhances TRAIL-Induced Apoptosis of Colorectal Adenocarcinoma Cell via JNK-Mediated DR5 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. doi.nrct.go.th [doi.nrct.go.th]
- 11. Neuroprotective and anticancer effects of 7‑Methoxythis compound via the TAK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Heptaphylline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This document provides a comprehensive, step-by-step guide for the proper disposal of heptaphylline, a naturally occurring carbazole (B46965) alkaloid.[1] Due to its potential biological activity and classification as a carbazole alkaloid with investigated anticancer properties, this compound should be handled as a potentially hazardous and cytotoxic compound.[1] These procedures are based on general best practices for the disposal of hazardous laboratory chemicals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the utmost care. Assume the substance may be harmful if swallowed, inhaled, or if it comes into contact with skin.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazard and Chemical Information
The following table summarizes key information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 17750-35-5 | [1][4] |
| Molecular Formula | C₁₈H₁₇NO₂ | [5] |
| Molecular Weight | 279.3 g/mol | [1][5] |
| Physical Description | Solid | [5] |
| Known Hazards | Potential for anticancer/cytotoxic effects.[1] |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular solid waste streams.
1. Waste Identification and Segregation:
-
Characterize the Waste: Treat all this compound and this compound-contaminated materials as hazardous chemical waste.
-
Segregate Waste: Collect waste this compound in a dedicated, properly labeled, and sealed container. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated PPE).
-
Incompatible Materials: Store this waste separately from strong acids, bases, and oxidizing agents to prevent any adverse chemical reactions.
2. Waste Collection and Storage:
-
Container: Use a container that is compatible with the chemical. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic until it is collected by the hazardous waste disposal service.
3. Arranging for Disposal:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your EHS office to schedule a collection.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, it is imperative to consult relevant published literature and conduct a thorough risk assessment before beginning any work.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Report: Immediately notify your laboratory supervisor and your institution's EHS office.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Cleanup:
-
For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container, avoiding the creation of dust.
-
For a liquid spill, use an appropriate absorbent material (e.g., vermiculite, commercial spill kit) to contain and absorb the liquid.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Heptaphylline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Heptaphylline. Given its classification as a carbazole (B46965) alkaloid with cytotoxic properties, it is imperative to treat this compound as a potent compound and adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes established procedures for handling cytotoxic and hazardous compounds to provide a robust operational framework.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the required PPE for various stages of handling.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination and every 30-60 minutes during continuous use. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye damage. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential for handling the powdered form of this compound to prevent inhalation of airborne particles. A full-face respirator may be required for large quantities or in case of a spill. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical when working with potent compounds like this compound. The following protocol outlines the key steps from preparation to post-handling procedures.
1. Pre-Handling Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 is preferred for cytotoxic compounds).
-
Gather Materials: Ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the containment area before starting.
-
Spill Kit: A spill kit specifically for cytotoxic drugs must be readily accessible.
2. Handling Procedures:
-
Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves).
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper within the containment area. Use a gentle technique to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to minimize aerosolization. Keep the container closed as much as possible.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment within the handling area using an appropriate deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weigh papers, pipette tips, and excess compound, must be segregated as hazardous cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container. Do not pour down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for cytotoxic waste.
-
Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative data on its toxicological properties and occupational exposure limits are not available. The following table provides general information for carbazole, the parent compound, as a conservative reference. It is crucial to handle this compound with the assumption that it is more potent and hazardous than its parent compound due to its cytotoxic nature.
| Parameter | Value (for Carbazole) | Source/Note |
| Occupational Exposure Limit (OEL) | Not Established | ACGIH, NIOSH, and OSHA have not established specific OELs for carbazole.[1] It is recommended to keep exposure to an absolute minimum. |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | This classification indicates inadequate evidence in humans and limited evidence in experimental animals.[1] However, some carbazole derivatives have shown carcinogenic potential.[2] |
| Acute Toxicity (Oral) | Data not available for this compound. | Assume high toxicity due to its cytotoxic properties. |
Disclaimer: The data presented for carbazole is for informational purposes only and should not be considered a direct representation of this compound's properties. Given this compound's demonstrated cytotoxic activity, it must be handled with the highest level of precaution.
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
